3,4,5-Trimethoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQUTYJXDLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370279 | |
| Record name | 3,4,5-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182163-96-8 | |
| Record name | 3,4,5-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,4,5-Trimethoxyphenylboronic Acid from Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis for producing 3,4,5-trimethoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available natural product, gallic acid. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to illustrate the synthetic workflow.
Introduction
This compound is a versatile reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3,4,5-trimethoxyphenyl moiety into complex molecules.[1] This structural motif is present in numerous biologically active compounds and pharmaceuticals. The synthesis pathway described herein begins with gallic acid (3,4,5-trihydroxybenzoic acid), a cost-effective and renewable starting material. The overall strategy involves the protection of the carboxylic acid and phenolic hydroxyl groups via esterification and methylation, followed by functional group manipulations to introduce the boronic acid group.
Overall Synthetic Pathway
The synthesis is accomplished through a four-step sequence starting from gallic acid. The key transformations include:
-
Esterification and Methylation: Conversion of gallic acid to methyl 3,4,5-trimethoxybenzoate.
-
Reduction: Reduction of the methyl ester to 3,4,5-trimethoxybenzyl alcohol.
-
Bromination: Conversion of the benzyl alcohol to 3,4,5-trimethoxybenzyl bromide.
-
Borylation: Formation of the Grignard reagent followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the final product.
Experimental Protocols and Data
This section details the methodologies for each synthetic step. All quantitative data are summarized for clarity.
This one-pot procedure combines the esterification of the carboxylic acid and the methylation of the three phenolic hydroxyl groups of gallic acid. Dimethyl sulfate serves as the methylating agent in the presence of a base.
Experimental Protocol: A solution of gallic acid monohydrate (29.9 g) in 100 mL of DMF is added to a vigorously stirred suspension of potassium carbonate (97 g) in 200 mL of DMF. Dimethyl sulfate (66 mL) is then added dropwise to the mixture, maintaining the temperature between 20-25°C. After the addition is complete, the mixture is stirred at room temperature for 2.5 hours. A further portion of potassium carbonate (44 g) and dimethyl sulfate (30 mL) is added, and the reaction is stirred for an additional 4.5 hours at room temperature. The reaction mixture is then poured into water and extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous potassium carbonate and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | Gallic Acid Monohydrate | [2] |
| Reagents | Dimethyl Sulfate, Potassium Carbonate | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 20-25°C | [2] |
| Reaction Time | 7 hours | [2] |
| Typical Yield | ~85% | [3] |
The methyl ester of 3,4,5-trimethoxybenzoic acid is reduced to the corresponding benzyl alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and safer alternative using sodium borohydride is presented here.[4]
Experimental Protocol: 3,4,5-Trimethoxybenzaldehyde (19.10 g, derived from the hydrolysis of the ester) and sodium borohydride (2.39 g) are dissolved in 150 mL of methanol. The mixture is stirred at room temperature for 1 hour. The pH is then adjusted to 8-9 with hydrochloric acid. The mixture is extracted with chloroform (2 x 80 mL). The combined organic phases are washed with water (2 x 80 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4,5-trimethoxybenzyl alcohol as an oily product.[5]
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzaldehyde | [5] |
| Reagent | Sodium Borohydride (NaBH₄) | [5] |
| Solvent | Methanol | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 1 hour | [5] |
| Typical Yield | 93-95% | [5] |
The primary alcohol is converted to the corresponding benzyl bromide using phosphorus tribromide. This reaction typically proceeds via an Sₙ2 mechanism.[6][7]
Experimental Protocol: A solution of 3,4,5-trimethoxybenzyl alcohol (10.0 g, 50.5 mmol) in 150 mL of dry dichloromethane is cooled to 0-5°C under a nitrogen atmosphere. A solution of phosphorus tribromide (3.50 mL, 37.2 mmol) in 10 mL of dichloromethane is added dropwise. The mixture is stirred at 5°C for 45 minutes. The reaction is then quenched by pouring it onto ice (200 g) and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 3,4,5-trimethoxybenzyl bromide.[8]
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzyl Alcohol | [8] |
| Reagent | Phosphorus Tribromide (PBr₃) | [8] |
| Solvent | Dichloromethane (DCM) | [8] |
| Temperature | 0-5°C | [8] |
| Reaction Time | 45 minutes | [8] |
| Typical Yield | 84-99% | [8] |
The final step involves the formation of a Grignard reagent from the benzyl bromide, which then reacts with a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid. Using a sterically hindered borate like triisopropyl borate can help prevent the formation of byproducts from multiple additions of the Grignard reagent.[9]
Experimental Protocol: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are placed. A solution of 3,4,5-trimethoxybenzyl bromide in dry tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is gently refluxed until the magnesium is consumed. In a separate flask, triisopropyl borate (1.1 equivalents) is dissolved in dry THF and cooled to -78°C. The freshly prepared Grignard reagent is then added slowly to the borate solution, maintaining the low temperature. The reaction is stirred at -78°C for 2-3 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude boronic acid can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzyl Bromide | [9] |
| Reagents | Magnesium (Mg), Triisopropyl Borate | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | -78°C to Room Temperature | [9][10] |
| Reaction Time | 2-3 hours at -78°C | [9] |
| Typical Yield | Good to Excellent | [9] |
General Experimental Workflow
The following diagram illustrates a typical workflow for one of the synthetic steps, highlighting the key processes from reaction setup to product isolation.
Conclusion
The synthesis of this compound from gallic acid is a robust and scalable process. The methodologies presented are based on established chemical transformations and offer high yields for each step. This guide provides drug development professionals and researchers with the necessary technical details to successfully synthesize this key synthetic intermediate. Careful control of reaction conditions, particularly during the Grignard formation and borylation steps, is crucial for achieving high purity and yield of the final product.
References
- 1. This compound [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 6. orgosolver.com [orgosolver.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
3,4,5-Trimethoxyphenylboronic acid CAS number and properties
An In-depth Technical Guide to 3,4,5-Trimethoxyphenylboronic Acid
CAS Number: 182163-96-8
This guide provides a comprehensive technical overview of this compound, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. It covers the compound's core properties, applications in organic synthesis, and its significance in medicinal chemistry, particularly in the development of novel therapeutic agents.
Physicochemical Properties
This compound is an organoboron compound recognized for its utility as a building block in organic synthesis.[1] The presence of three methoxy groups on the phenyl ring enhances its solubility and reactivity, facilitating efficient coupling reactions.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 182163-96-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃BO₅ | [1][2][6][7] |
| Molecular Weight | 212.01 g/mol | [1][2][4][6][7] |
| Appearance | White to light orange or green solid/powder | [1] |
| Melting Point | >230 °C (lit.) or 247 °C (decomposes) | [1][2][4][8] |
| Purity | ≥95% - 98% | [4][5][6][8] |
| Synonyms | 3,4,5-Trimethoxybenzeneboronic acid | [1][4][5][6] |
| Storage | Room temperature, sealed in a dry, dark place | [3][7] |
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, making it an essential tool for synthesizing complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.[1][9]
General Relationship: From Reagent to Application
The following diagram illustrates the central role of this compound as a precursor in both synthetic chemistry and drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Reaction flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon) to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst (0.03 eq.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired biaryl compound.
Experimental Workflow Diagram
The following workflow visualizes the key steps of the Suzuki-Miyaura coupling protocol.
Role in Medicinal Chemistry and Drug Development
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged scaffold" in medicinal chemistry, frequently found in potent, biologically active molecules.[4] It is a key structural feature of many natural and synthetic compounds that inhibit tubulin polymerization, a validated target for anticancer therapy.
Mechanism of Action: Tubulin Polymerization Inhibition
Many compounds synthesized using this compound or containing the TMP group function as antimitotic agents. They bind to the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[7]
Signaling Pathway: Tubulin Inhibition to Apoptosis
The diagram below outlines the molecular pathway initiated by TMP-containing tubulin inhibitors.
This mechanism of action makes compounds derived from this compound highly valuable for the development of new anticancer agents, particularly for overcoming multidrug resistance observed with other classes of tubulin inhibitors.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4,5-トリメトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4,5-Trimethoxyphenylboronic acid, a key building block in organic synthesis and medicinal chemistry. This document outlines the expected spectral data based on the compound's structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Data Presentation
Disclaimer: The following spectral data is representative and based on the known structure of this compound. Actual experimental values may vary.
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 2H | Ar-H |
| ~3.85 | s | 6H | 2 x OCH3 (meta) |
| ~3.75 | s | 3H | OCH3 (para) |
| ~5.5-6.5 | br s | 2H | B(OH )2 |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~153 | C -O (C3, C5) |
| ~140 | C -O (C4) |
| ~110 | C -H (C2, C6) |
| Not observed | C -B (C1) |
| ~60 | OC H3 (para) |
| ~56 | OC H3 (meta) |
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (B-OH, hydrogen-bonded) |
| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |
| ~1600-1580 | Medium | C=C stretch (aromatic ring) |
| ~1350-1300 | Strong | B-O stretch |
| ~1250-1100 | Strong | C-O stretch (aryl ethers) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 212.08 | [M]+ (Molecular Ion) |
| 194.07 | [M-H2O]+ |
| 179.05 | [M-H2O-CH3]+ |
| 166.06 | [M-B(OH)2]+ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3). Boronic acids can form anhydrides (boroxines), which can lead to complex spectra. The choice of solvent can influence the equilibrium between the acid and its anhydride.
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.
-
Process and reference the spectrum similarly to the 1H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm-1.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
ESI-MS:
-
Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]+, [M-H]-, or adducts) and fragment ions.
-
-
MALDI-MS:
-
Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
Allow the solvent to evaporate, co-crystallizing the sample and matrix.
-
Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-Trimethoxyphenylboronic acid. This document details the expected chemical shifts, multiplicities, and integration values, alongside a standard experimental protocol for spectral acquisition. A logical workflow for the analysis of the ¹H NMR spectrum is also presented.
¹H NMR Spectral Data Summary
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methoxy protons. The data presented here is a representative summary based on typical spectra obtained in common deuterated solvents. Actual chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ar-H | ~7.0 - 7.2 | Singlet (s) | 2H |
| B(OH )2 | Variable (Broad) | Singlet (s) | 2H |
| 4-OCH3 | ~3.85 | Singlet (s) | 3H |
| 3,5-OCH3 | ~3.75 | Singlet (s) | 6H |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Standard acquisition parameters include:
-
A spectral width appropriate for proton NMR (e.g., -2 to 12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans.
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis of this compound.
This guide provides foundational information for the ¹H NMR analysis of this compound. For more advanced applications, two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.
Unraveling the Crystal Structure of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide
For Immediate Release – As of December 2025, a definitive, publicly accessible crystal structure of 3,4,5-trimethoxyphenylboronic acid has not been reported in crystallographic databases or peer-reviewed literature. This technical guide has been compiled for researchers, scientists, and drug development professionals to provide a comprehensive framework for the crystal structure analysis of this compound. The information herein is based on established crystallographic principles and data from closely related substituted phenylboronic acids.
Predicted Crystallographic and Geometric Data
While the specific crystal structure of this compound remains to be determined, predictions based on analogous compounds can guide experimental and analytical efforts. Phenylboronic acids commonly crystallize in monoclinic or orthorhombic systems, often forming hydrogen-bonded dimers.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Range | Notes |
| Crystal System | Monoclinic or Orthorhombic | Most common for substituted phenylboronic acids. |
| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ | Frequently observed centrosymmetric or non-centrosymmetric space groups. |
| Unit Cell Dimensions (Å) | a = 7-16, b = 5-13, c = 10-22 | Expected range based on similar molecular sizes. |
| Unit Cell Angles (°) | α = 90, β = 90-115, γ = 90 | For a monoclinic system, β will vary. |
| Molecules per Unit Cell (Z) | 4 or 8 | Dependent on the packing arrangement. |
| Calculated Density (g/cm³) | 1.3 - 1.5 | Typical for organic molecules of this composition. |
The molecular geometry is expected to feature a planar boronic acid group, though slight pyramidalization at the boron center can occur. The methoxy groups may exhibit some torsion relative to the phenyl ring to minimize steric hindrance.
Table 2: Expected Key Bond Lengths and Angles
| Bond / Angle | Predicted Length (Å) / Angle (°) |
| B-C(phenyl) | 1.54 - 1.59 |
| B-O | 1.35 - 1.40 |
| C-O (methoxy) | 1.34 - 1.39 |
| C-C (aromatic) | 1.37 - 1.42 |
| O-B-O | 117 - 123 |
| C(phenyl)-B-O | 118 - 124 |
| C-O-C (methoxy) | 115 - 120 |
Experimental Protocols
This section outlines the necessary steps for a researcher to determine the crystal structure of this compound.
Synthesis and Purification
A standard method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.
Materials:
-
1-Bromo-3,4,5-trimethoxybenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric Acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., Argon), prepare the Grignard reagent by adding a solution of 1-bromo-3,4,5-trimethoxybenzene in anhydrous THF to magnesium turnings.
-
After the Grignard formation is complete, cool the reaction mixture.
-
In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.
-
Slowly add the Grignard reagent to the trimethyl borate solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure this compound.
Crystallization for Single-Crystal X-ray Diffraction
Growing high-quality single crystals is crucial for successful X-ray analysis.
Recommended Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation. Allow the solvent to evaporate slowly in a loosely covered vial over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a solvent like ethyl acetate. Place this in a small open vial inside a larger sealed chamber containing a more volatile anti-solvent, such as hexane. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to reduce thermal motion. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for Lorentz and polarization effects, and absorption are applied.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to obtain an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines the key stages from synthesis to final structure determination.
A Comprehensive Technical Guide to the Handling and Storage of 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 3,4,5-Trimethoxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development applications.
Chemical and Physical Properties
This compound is a white to light orange or green powder.[1] It is a key building block in organic chemistry, particularly in Suzuki coupling reactions, due to its ability to form stable complexes with diols.[1] The three methoxy groups on the phenyl ring enhance its solubility and reactivity in these processes.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 182163-96-8 | |
| Molecular Formula | C₉H₁₃BO₅ | [1] |
| Molecular Weight | 212.01 g/mol | |
| Appearance | White to light orange to green powder | [1] |
| Melting Point | >230 °C (decomposes) | [2] |
| Purity | ≥95.0% to 97% | [2] |
| InChI Key | RULQUTYJXDLRFL-UHFFFAOYSA-N | |
| SMILES | COc1cc(cc(OC)c1OC)B(O)O |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.
Table 2: Hazard Identification
| Hazard | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 |
| Skin Irritation | Causes skin irritation. | Category 2 |
| Eye Irritation | Causes serious eye irritation. | Category 2A |
| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |
Data sourced from Safety Data Sheets.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact.[5][6] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[5][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95) if dust formation is likely. | Avoids inhalation of dust particles.[4][5] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid should be administered.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or worsens.[3][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the quality of this compound and to ensure a safe laboratory environment.
Handling
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid creating dust. Use non-sparking tools for handling.[8]
-
Wash hands thoroughly after handling.[4]
Storage
-
Keep the container tightly closed to prevent moisture absorption, which can lead to degradation.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Experimental Protocols
This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions. Below is a general protocol for its use.
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a typical experimental setup. Researchers should adapt the specific conditions (catalyst, base, solvent, temperature) based on the specific substrates and desired outcome.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues with Boronic Acids
Working with boronic acids can sometimes present challenges. The following diagram outlines a logical approach to troubleshooting common problems.
Troubleshooting Guide for Boronic Acid Reactions
Caption: A logical diagram for troubleshooting common issues with boronic acids.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous chemical waste.[5][6] All waste should be collected in a designated, properly labeled, and sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[5][8] Do not dispose of down the drain unless permitted by local wastewater authorities.[8] For small quantities, in-lab neutralization with a mild base may be possible, but this should only be performed with the approval of your institution's Environmental Health and Safety (EHS) department.[5]
Incompatibility
Avoid contact with strong oxidizing agents.[4][5] Boronic acids can be sensitive to heat and moisture.[10]
This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. laballey.com [laballey.com]
- 9. fishersci.com [fishersci.com]
- 10. laballey.com [laballey.com]
Commercial Availability and Synthetic Utility of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly valued in the construction of complex molecules for drug discovery and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application in Suzuki coupling, and an exploration of its role in the development of targeted therapeutics through the modulation of key signaling pathways.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The purity and available quantities vary, impacting the cost. Below is a summary of representative commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Price (USD) |
| Fluorochem | 97% | 1g, 5g, 10g, 25g, 100g | ~
|
| Oakwood Chemical | 98% | 250mg, 1g, 5g, 25g | ~
|
| Chem-Impex International | 97-105% (Titration) | Inquire for details | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |
| GlobalChemMall | Inquire for details | Up to 100 metric tons/month | Inquire for details |
| FUJIFILM Wako Pure Chemical Corporation | ≥96% (NMR) | Inquire for details | Inquire for details |
Note: Prices are approximate and subject to change. Please consult the supplier's website for current pricing.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis. The following is a representative protocol adapted from general procedures for arylboronic acid synthesis.
Reaction Scheme:
Materials:
-
5-Bromo-1,2,3-trimethoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Sulfuric acid (10% aqueous solution)
-
Anhydrous sodium sulfate
-
Hexanes
-
Dry ice/acetone bath
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 5-bromo-1,2,3-trimethoxybenzene in anhydrous THF and add it to the dropping funnel.
-
Slowly add a small amount of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boration:
-
In a separate flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 10% aqueous sulfuric acid with vigorous stirring. Continue adding acid until the mixture is acidic (pH ~1-2).
-
Stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Add hexanes to the residue to precipitate the this compound as a solid.
-
Collect the solid by filtration and dry under vacuum.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key partner in Suzuki-Miyaura coupling reactions to form biaryl compounds. The following is a general protocol that can be adapted for various aryl halides.
Reaction Scheme:
Materials:
-
Aryl halide (Ar-X, e.g., aryl bromide or iodide)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Applications in Drug Discovery and Signaling Pathways
The 3,4,5-trimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in cancer and other diseases.
Inhibition of K-Ras Signaling
Chalcones bearing a 3,4,5-trimethoxyphenyl group have been shown to selectively inhibit oncogenic K-Ras signaling. These compounds can mislocalize K-Ras from the plasma membrane, thereby blocking its downstream signaling outputs that are crucial for cell proliferation, differentiation, and survival.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures which are prevalent in many biologically active compounds and pharmaceutical agents. This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide. The reaction is valued for its mild conditions, tolerance to a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.
3,4,5-Trimethoxyphenylboronic acid is a key building block in the synthesis of a variety of complex molecules, including analogues of naturally occurring compounds like resveratrol, which are of significant interest in drug discovery. The trimethoxyphenyl motif is a common feature in many pharmacologically active molecules. This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound and an aryl bromide, offering a foundational method for researchers in organic synthesis and drug development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Influence of Base on Reaction Yield
The choice of base is a critical parameter in the Suzuki-Miyaura coupling, as it facilitates the transmetalation step. The following table summarizes the effect of different inorganic bases on the yield of a representative Suzuki-Miyaura coupling reaction between an aryl bromide and a trimethoxyphenylboronic acid derivative.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
This data is based on a closely related trimethoxyphenylboronic acid derivative and serves as a strong guideline for the reaction with this compound.[1]
Detailed Experimental Protocol
This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (e.g., 4-Bromoanisole) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water, degassed (2 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Synthesis of Combretastatin Analogues with 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-4 (CA-4), a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It demonstrates significant anti-cancer and anti-vascular properties by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.[3][4] However, the clinical application of CA-4 is hampered by its poor water solubility and the propensity of its active cis-stilbene double bond to isomerize to the less active trans-form.[1][2]
To overcome these limitations, numerous analogues of combretastatin have been synthesized. A key structural feature for maintaining biological activity is the 3,4,5-trimethoxyphenyl (TMP) group, which is crucial for interaction with the colchicine binding site.[2][5][6] Consequently, 3,4,5-trimethoxyphenylboronic acid has emerged as a critical building block in the synthesis of novel combretastatin analogues with improved pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction is a prominent method for coupling the TMP moiety with various aromatic and heterocyclic systems to generate these analogues.[7][8][9][10]
These application notes provide detailed protocols for the synthesis of combretastatin analogues utilizing this compound, summarize key quantitative data from representative studies, and illustrate the synthetic workflow and a relevant biological signaling pathway.
Data Presentation
Table 1: Synthesis of Combretastatin Analogues via Suzuki-Miyaura Coupling
| Entry | Aryl/Heteroaryl Halide/Substrate | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | Combretastatin A-4 (CA-4) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 56 | [8] |
| 2 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | 2a (B-ring: 2-fluorophenyl) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 65 | [8] |
| 3 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | 2b (B-ring: 3-fluorophenyl) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 72 | [8] |
| 4 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | 2e (B-ring: 3-aminophenyl) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 61 | [8] |
| 5 | 3-Aryl-4-iodoisoxazoles | 3,4-Diarylisoxazoles | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [7] |
DME: 1,2-Dimethoxyethane
Table 2: In Vitro Antiproliferative Activity of Selected Combretastatin Analogues
| Compound | Cell Line | IC₅₀ (nM) | Biological Effect | Ref. |
| CA-4 | Various cancer cell lines | Nanomolar range | Tubulin polymerization inhibitor, G2/M cell cycle arrest | [3][8] |
| Analogue 2a | K562, HT29, A549 | 2.1, 3.8, 1.9 | Potent antiproliferative activity | [8] |
| Analogue 2b | K562, HT29, A549 | 2.9, 5.1, 2.5 | Potent antiproliferative activity | [8] |
| Analogue 2e | K562, HT29, A549 | 3.5, 6.2, 3.1 | Potent antiproliferative activity | [8] |
| Triazinone analogue 6 | MDA-MB-231 | 1360 | Cytotoxic activity, β-tubulin polymerization inhibition | [4] |
| Triazinone analogue 12 | MDA-MB-231 | 1710 | Cytotoxic activity, β-tubulin polymerization inhibition | [4] |
| Vinyl sulfone analogues | MDA-MB-231, HeLa, A549, IMR-32 | 8.39 - 23.94 (µM) | Antiproliferative activity | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Synthesis of Combretastatin Analogues via Wittig Olefination and Suzuki-Miyaura Coupling
This protocol is adapted from a high-yield, two-step synthesis of Combretastatin A-4 and its analogues.[8]
Step 1: Wittig Olefination to form (Z)-3,4,5-Trimethoxy-β-iodostyrene
-
To a solution of (iodomethyl)triphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) at -20 °C to -78 °C.
-
Stir the resulting ylide solution for 30 minutes.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-3,4,5-trimethoxy-β-iodostyrene.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a stirred solution of (Z)-3,4,5-trimethoxy-β-iodostyrene (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,2-dimethoxyethane (DME) under an argon atmosphere, add the desired arylboronic acid (1.5 equivalents).
-
Add an aqueous solution of sodium carbonate (Na₂CO₃).
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final combretastatin analogue.
Protocol 2: Synthesis of 3,4-Diarylisoxazole Analogues of Combretastatin
This protocol describes a general pathway for synthesizing heterocyclic combretastatin analogues.[7]
-
Synthesize the appropriate 3-aryl-4-iodoisoxazole precursor.
-
In a suitable reaction vessel, dissolve the 3-aryl-4-iodoisoxazole and this compound in a suitable solvent system (e.g., DME, toluene, or a mixture with water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 3,4-diarylisoxazole analogue.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for combretastatin analogues.
Signaling Pathway Inhibition
Some novel combretastatin analogues have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[11]
Caption: Inhibition of MAPK/ERK and PI3K/AKT pathways.
References
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3,4,5-Trimethoxyphenylboronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties make it an ideal reagent for introducing the 3,4,5-trimethoxyphenyl moiety into a wide range of molecular scaffolds. This functional group is a key pharmacophore in numerous biologically active compounds, particularly those exhibiting anticancer properties. The trimethoxy substitution pattern is frequently associated with potent tubulin polymerization inhibition, a clinically validated mechanism for cancer chemotherapy.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on anticancer agents. It includes a representative synthetic protocol using the Suzuki-Miyaura cross-coupling reaction and standard protocols for evaluating the biological activity of the synthesized compounds.
I. Synthesis of Bioactive Molecules using this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is the primary method for incorporating the 3,4,5-trimethoxyphenyl group from the corresponding boronic acid into target molecules.
Application Note: Synthesis of a 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analog
This protocol describes the synthesis of a pyridine-based analog, a scaffold found in potent tubulin polymerization inhibitors. The key step is the Suzuki-Miyaura coupling of 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine with an appropriate arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have shown significant anticancer activity.
Materials:
-
3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine (1 equivalent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine (1 eq), the arylboronic acid (1.2 eq), potassium phosphate (3 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine.
II. Biological Evaluation of Synthesized Molecules
Once synthesized, the biological activity of the novel compounds must be assessed. For potential anticancer agents incorporating the 3,4,5-trimethoxyphenyl moiety, key assays include evaluating cytotoxicity, the effect on tubulin polymerization, and the impact on the cell cycle.
Application Note: Assessing Anticancer Activity
The following protocols are standard methods to determine the in vitro anticancer potential of newly synthesized compounds. These assays provide crucial data on a compound's potency and its mechanism of action at a cellular level.
Quantitative Data Summary
The following table summarizes the biological activity of a representative 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative, Compound 9p , against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 9p | HeLa (Cervical Cancer) | 0.08 |
| A549 (Lung Cancer) | 0.12 | |
| MCF-7 (Breast Cancer) | 0.15 |
Table 1: In vitro antiproliferative activity of a representative compound synthesized using this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Synthesized compound stock solution (in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, add the polymerization buffer to the wells of a 96-well plate.
-
Add the synthesized compound at various concentrations, the positive control, or the negative control to the respective wells.
-
Add the GTP solution to all wells.
-
Add the purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.
-
Analyze the curves to determine the extent of inhibition by the synthesized compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Culture medium and supplements
-
6-well plates
-
Synthesized compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Mechanism of Action and Signaling Pathways
Compounds containing the 3,4,5-trimethoxyphenyl moiety, such as Combretastatin A-4 and its analogs, are well-known to target the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.
Disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis (programmed cell death). The primary mechanism involves the arrest of the cell cycle in the G2/M phase, as the cell cannot properly segregate its chromosomes without a functional mitotic spindle. This prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, triggers the intrinsic apoptotic pathway.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 3,4,5-Trimethoxyphenylboronic acid is a versatile building block in these reactions, prized for its utility in introducing the 3,4,5-trimethoxyphenyl moiety found in a variety of biologically active molecules, including the potent tubulin polymerization inhibitor, combretastatin A-4, and its analogues.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with a range of aryl halides. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related fields, offering insights into reaction optimization, substrate scope, and practical methodologies.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (Ar'B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application in Drug Discovery: Synthesis of Combretastatin A-4 Analogues
The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in a class of potent anticancer agents known as combretastatins. Combretastatin A-4, a natural product isolated from the African bushwillow tree Combretum caffrum, exhibits strong cytotoxicity against a wide range of cancer cell lines by inhibiting tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize analogues of combretastatin A-4, allowing for the exploration of structure-activity relationships and the development of new drug candidates with improved properties.
Signaling Pathway of Tubulin Polymerization Inhibition
The binding of combretastatin A-4 or its analogues to the colchicine-binding site on β-tubulin initiates a signaling cascade that ultimately leads to apoptosis.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. These protocols can be adapted and optimized for specific substrates and scales.
General Experimental Workflow
A typical experimental workflow for the Suzuki-Miyaura coupling is outlined below.
Protocol 1: Synthesis of 4-Methoxy-3',4',5'-trimethoxy-1,1'-biphenyl
This protocol describes the coupling of 4-bromoanisole with this compound.
Materials:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 2-(3,4,5-Trimethoxyphenyl)naphthalene
This protocol details the coupling of 2-bromonaphthalene with this compound.
Materials:
-
2-Bromonaphthalene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine 2-bromonaphthalene (1.0 mmol, 1.0 eq.), this compound (1.5 mmol, 1.5 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Add 1,2-dimethoxyethane (10 mL) and water (2 mL).
-
Degas the mixture using the freeze-pump-thaw method (three cycles).
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 85 °C and stir for 16 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
The residue is then purified by flash chromatography (silica gel, gradient eluent of hexane and ethyl acetate) to yield the pure product.
Data Presentation: Reaction Scope and Yields
The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol | 12 | 92 |
| 2 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/Water | 16 | 88 |
| 3 | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/Water | 8 | 95 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 10 | 85 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | DMF | 6 | 91 |
| 6 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/Water | 14 | 89 |
| 7 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/Water | 18 | 78 |
Yields are for isolated, purified products.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl compounds containing the 3,4,5-trimethoxyphenyl moiety. The protocols and data presented herein demonstrate the broad applicability of this compound as a coupling partner with a range of aryl halides, providing a valuable tool for researchers in drug discovery and organic synthesis. The ability to readily access these structures facilitates the development of novel therapeutic agents, such as analogues of combretastatin A-4, and other functional organic materials. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
Application Notes and Protocols: Heck Reaction Applications of 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,4,5-trimethoxyphenylboronic acid in palladium-catalyzed Heck reactions for the synthesis of biologically active stilbenoid derivatives. The resulting compounds, particularly 3,4',5-trimethoxy-trans-stilbene, have shown significant potential in drug discovery due to their anti-inflammatory and anticancer properties.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an unsaturated halide or triflate and an alkene, catalyzed by a palladium complex. A significant advancement in this methodology is the use of arylboronic acids as coupling partners in what is often termed a "halide-free" or "oxidative" Heck-type reaction. This compound is a valuable building block in this context, enabling the introduction of the biologically important 3,4,5-trimethoxyphenyl moiety onto a variety of olefinic substrates. This functional group is a key feature of many resveratrol analogues and other pharmacologically active compounds.
The primary application of the Heck reaction with this compound is the synthesis of substituted stilbenes, which are known to possess a wide range of biological activities. The resulting 3,4,5-trimethoxystilbene derivatives are of particular interest in drug development for their potential as anti-inflammatory and anticancer agents.
Key Applications in Drug Development
The products derived from the Heck reaction of this compound, such as 3,4',5-trimethoxy-trans-stilbene, have demonstrated significant therapeutic potential.
-
Anti-inflammatory Activity: 3,4',5-trimethoxy-trans-stilbene has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in cellular models.[1] This anti-inflammatory effect is mediated, at least in part, through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
-
Anticancer Activity: This resveratrol analogue exhibits enhanced anticancer potency compared to resveratrol itself.[2] It has been reported to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and decrease metastasis.[2] The anticancer effects are linked to the modulation of multiple signaling pathways, including those involving transcription factors like NF-κB and protein kinases such as AKT.[2][3]
-
Apoptosis Induction in Osteosarcoma: In combination with TNF-related apoptosis-inducing ligand (TRAIL), 3,4',5-trimethoxy-trans-stilbene sensitizes osteosarcoma cells to apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspases.[4]
Signaling Pathways
The biological activity of 3,4,5-trimethoxystilbene derivatives often involves the modulation of key cellular signaling pathways implicated in inflammation and cancer.
Caption: Modulation of MAPK and NF-κB pathways by 3,4',5-trimethoxy-trans-stilbene.
Experimental Protocols
While a specific, detailed protocol for the Heck reaction of this compound is not extensively reported, the following generalized procedure is based on established methods for the Heck-Mizoroki reaction of arylboronic acids with alkenes. This protocol can be adapted for various olefinic substrates.
Representative Protocol for the Synthesis of (E)-3,4',5-Trimethoxystilbene
This protocol describes a plausible method for the Heck coupling of this compound with 4-methoxystyrene.
Materials:
-
This compound
-
4-Methoxystyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃; or triethylamine, Et₃N)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of boronic acid) and stir the mixture for 10-15 minutes at room temperature to form the catalyst complex.
-
To this mixture, add this compound (1 equivalent), 4-methoxystyrene (1.2 equivalents), and the anhydrous base (e.g., K₂CO₃, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (E)-3,4',5-trimethoxystilbene.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table presents hypothetical yet realistic data for the Heck reaction of this compound with various alkenes under different conditions, based on typical outcomes for similar reactions reported in the literature.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 18 | 85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.5) | Acetonitrile | 80 | 24 | 78 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | Toluene | 110 | 16 | 92 |
| 4 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF | 100 | 20 | 88 |
| 5 | 4-Vinylpyridine | Pd(OAc)₂ (2.5) | - | Et₃N (3) | Dioxane | 100 | 24 | 75 |
Note: The data in this table are representative examples and actual results may vary depending on the specific experimental setup and purity of reagents.
Experimental Workflow
The general workflow for the synthesis and evaluation of compounds derived from the Heck reaction of this compound is outlined below.
Caption: General workflow from synthesis to biological evaluation.
Conclusion
The Heck reaction of this compound provides a versatile and efficient route to biologically active stilbenoid compounds. The resulting products, particularly 3,4',5-trimethoxy-trans-stilbene, are promising candidates for further investigation in drug development, owing to their potent anti-inflammatory and anticancer activities. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and related fields to explore the synthesis and application of this important class of molecules.
References
- 1. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4,5-Trimethoxyphenylboronic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxyphenylboronic acid is a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of the 3,4,5-trimethoxyphenyl moiety, have made it a key component in the synthesis of a wide array of biologically active compounds. This phenyl ring substitution pattern is frequently observed in natural products with potent anticancer activity, such as combretastatin A-4, and is known to confer favorable interactions with various biological targets.
The primary application of this compound in drug development lies in its utility as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors.[1] The boronic acid functional group provides a stable, yet reactive handle for such transformations.
A significant area of research involving this compound is the development of novel anticancer agents, particularly those that target tubulin polymerization.[3][4] The 3,4,5-trimethoxyphenyl group has been identified as a key pharmacophore that can bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of tubulin polymerization inhibitors. Detailed protocols for a representative Suzuki coupling reaction and key biological assays are also presented to facilitate further research and development in this promising area.
Data Presentation
The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds synthesized using this compound as a starting material.
Table 1: Antiproliferative Activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
| 9p | HeLa | 0.08 |
| 9p | MCF-7 | 0.12 |
| 9p | A549 | 0.15 |
Data extracted from a study on cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as novel tubulin polymerization inhibitors.[3]
Table 2: Antiproliferative Activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives
| Compound | Cell Line | IC50 (μM) |
| 7i | Huh7 | 0.021 |
| 7i | MCF-7 | 0.018 |
| 7i | SGC-7901 | 0.025 |
Data extracted from a study on 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.[4][5]
Table 3: Antiproliferative Activity of Chalcone 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
| 22b | MCF-7 | 0.385 ± 0.12 |
| 22b | MDA-MB-231 | 0.765 ± 0.030 |
| 22b | HL-60 | 0.366 ± 0.13 |
Data extracted from a study on (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole and related compounds as novel antimitotic agents.[6]
Table 4: Antiproliferative Activity of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
| Compound | Cell Line | IC50 (μM) |
| 15c | MCF-7 | 0.067 ± 0.003 |
| 15c | WI-38 (normal cells) | 23.41 ± 1.53 |
Data extracted from a study on N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have shown potent anticancer activity.
Materials:
-
4-iodo-3-arylpyridine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.08 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 4-iodo-3-arylpyridine derivative (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This protocol details a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization in vitro.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO vehicle)
-
Black, clear-bottom 96-well microplate
-
Temperature-controlled microplate reader capable of fluorescence measurement (excitation ~360 nm, emission ~450 nm)
Procedure:
-
Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, glycerol (to a final concentration of 10-15%), and GTP (to a final concentration of 1 mM).
-
Prepare serial dilutions of the test compounds in polymerization buffer. Also, prepare solutions of the positive and negative controls.
-
In a pre-chilled 96-well plate on ice, add 50 µL of the tubulin stock solution to each well.
-
Add 50 µL of the test compound dilutions or controls to the respective wells. The final tubulin concentration will be 2 mg/mL.
-
Add the fluorescent reporter to each well according to the manufacturer's instructions.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity as a function of time to generate polymerization curves.
-
The extent of inhibition can be calculated by comparing the area under the curve (AUC) or the maximum velocity (Vmax) of the polymerization reaction in the presence of the test compound to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Test compounds dissolved in DMSO
-
96-well flat-bottom microplates
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37 °C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols for the Synthesis of 3,4-Diarylisoxazoles using 3,4,5-Trimethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diarylisoxazoles represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Notably, certain derivatives function as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is shared by successful anti-cancer agents like combretastatin A-4.
The synthesis of these valuable compounds can be efficiently achieved through a sequential iodination and Suzuki-Miyaura cross-coupling strategy. This application note provides a detailed protocol for the synthesis of 3,4-diarylisoxazoles, specifically utilizing 3,4,5-trimethoxyphenylboronic acid as a key building block to introduce the pharmacophoric trimethoxyphenyl moiety, a common feature in many tubulin inhibitors.
Experimental Workflow
The overall synthetic strategy involves a two-step process starting from readily available 3-arylisoxazoles. The first step is the regioselective iodination at the C4 position of the isoxazole ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with this compound.
Caption: Synthetic workflow for 3,4-diarylisoxazoles.
Experimental Protocols
Protocol 1: Iodination of 3-Arylisoxazoles
This protocol describes the general procedure for the regioselective iodination of a 3-arylisoxazole at the C4 position.
Materials:
-
3-Arylisoxazole (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the 3-arylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated sulfuric acid dropwise at 0 °C (ice bath).
-
Add iodine (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully pouring it into an ice-cold saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-4-iodoisoxazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of 3-aryl-4-iodoisoxazole with this compound.
Materials:
-
3-Aryl-4-iodoisoxazole (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for solvent transfer
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a Schlenk flask, add the 3-aryl-4-iodoisoxazole (1.0 eq), this compound (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 3-aryl-4-(3,4,5-trimethoxyphenyl)isoxazole.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3,4-diarylisoxazole derivatives using the described protocols.
| Entry | 3-Aryl Substituent | Product | Yield (%) |
| 1 | Phenyl | 3-Phenyl-4-(3,4,5-trimethoxyphenyl)isoxazole | 85 |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole | 88 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole | 82 |
| 4 | 3-Nitrophenyl | 3-(3-Nitrophenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole | 75 |
| 5 | 2-Naphthyl | 3-(2-Naphthyl)-4-(3,4,5-trimethoxyphenyl)isoxazole | 80 |
Yields are based on the Suzuki-Miyaura coupling step and are representative examples from the literature.
Application in Drug Development: Tubulin Polymerization Inhibition
The synthesized 3,4-diarylisoxazoles, particularly those bearing the 3,4,5-trimethoxyphenyl moiety, are analogues of combretastatin A-4 and are potent inhibitors of tubulin polymerization. This activity is a cornerstone of their potential as anti-cancer agents.
Signaling Pathway of Tubulin Inhibition and Apoptosis Induction
Caption: Tubulin inhibition and apoptosis pathway.
The synthesized 3,4-diarylisoxazoles bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death in cancer cells. This targeted mechanism of action makes these compounds promising candidates for further investigation in drug development programs.
One-Pot Synthesis of Biologically Relevant Stilbenoids Featuring the 3,4,5-Trimethoxyphenyl Moiety
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 3,4,5-trimethoxyphenyl structural motif is a key pharmacophore found in a variety of biologically active compounds, including analogues of resveratrol, a polyphenol known for its antioxidant and potential therapeutic properties. One-pot synthesis methodologies offer significant advantages in the preparation of these molecules by improving efficiency, reducing waste, and simplifying purification processes. This document provides a detailed protocol for a facile and stereoselective one-pot synthesis of trans-stilbene derivatives, including those with the 3,4,5-trimethoxyphenyl group, via a sequential Michaelis-Arbuzov rearrangement and Horner-Wadsworth-Emmons olefination. This method avoids the need for harsh reaction conditions, costly reagents, or extensive purification steps, making it suitable for library development and automated synthesis.[1]
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of various resveratrol analogues, highlighting the efficiency and versatility of this protocol.
| Product No. | R | R' | R'' | R''' | R'''' | Reagents | Yield (%) |
| 1 | H | OCH₃ | H | OCH₃ | H | 3,5-Dimethoxybenzyl bromide, 4-Methoxybenzaldehyde | 91 |
| 2 | H | OCH₃ | H | OCH₃ | OCH₃ | 3,5-Dimethoxybenzyl bromide, 3,4,5-Trimethoxybenzaldehyde | 88 |
| 3 | H | OCH₃ | H | OCH₃ | NO₂ | 3,5-Dimethoxybenzyl bromide, 4-Nitrobenzaldehyde | 95 |
| 4 | H | OCH₃ | H | OCH₃ | Cl | 3,5-Dimethoxybenzyl bromide, 4-Chlorobenzaldehyde | 92 |
| 5 | OCH₃ | OCH₃ | OCH₃ | H | H | 3,4,5-Trimethoxybenzyl bromide, Benzaldehyde | 85 |
| 6 | OCH₃ | OCH₃ | OCH₃ | H | OCH₃ | 3,4,5-Trimethoxybenzyl bromide, 4-Methoxybenzaldehyde | 89 |
| 7 | OCH₃ | OCH₃ | OCH₃ | H | NO₂ | 3,4,5-Trimethoxybenzyl bromide, 4-Nitrobenzaldehyde | 93 |
| 8 | OCH₃ | OCH₃ | OCH₃ | H | Cl | 3,4,5-Trimethoxybenzyl bromide, 4-Chlorobenzaldehyde | 87 |
Experimental Protocols
This section details the methodology for the one-pot synthesis of trans-stilbene derivatives.
General Procedure for the One-Pot Synthesis of Stilbenes:
-
Michaelis-Arbuzov Rearrangement:
-
To a neat solution of the substituted benzyl bromide (1.0 eq), add triethyl phosphite (1.2 eq).
-
Heat the mixture at 150-160 °C for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.
-
Allow the reaction mixture to cool to room temperature. The resulting phosphonate is used in the next step without purification.
-
-
Horner-Wadsworth-Emmons Olefination:
-
To the crude phosphonate, add the substituted benzaldehyde (1.0 eq).
-
Add a solution of sodium methoxide in methanol (30% w/v, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction by TLC until completion.
-
Upon completion, add water to the reaction mixture, which will cause the trans-stilbene product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Example Synthesis of (E)-3,4',5-Trimethoxystilbene (Product 1):
-
In a round-bottom flask, 3,5-dimethoxybenzyl bromide (1.0 eq) is reacted with triethyl phosphite (1.2 eq) at 155 °C for 3.5 hours.
-
After cooling, 4-methoxybenzaldehyde (1.0 eq) and a 30% w/v solution of sodium methoxide in methanol (2.0 eq) are added.
-
The mixture is stirred at room temperature for 4.5 hours.
-
Water is added to precipitate the product, which is then filtered, washed, and dried to yield (E)-3,4',5-trimethoxystilbene as a white solid (91% yield).
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
References
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with 3,4,5-Trimethoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples organoboronic acids with organic halides or triflates, proving invaluable for synthesizing substituted biphenyls, poly-olefins, and styrenes.[1][3] The use of microwave irradiation has revolutionized this process, dramatically accelerating reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[3] These benefits are particularly significant for drug development and materials science, where rapid synthesis and library generation are crucial.
These application notes provide a detailed overview and robust protocols for conducting microwave-assisted Suzuki coupling reactions, with a specific focus on the use of 3,4,5-Trimethoxyphenylboronic acid, a key building block for various biologically active molecules.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating over conventional methods offers several distinct advantages:
-
Rapid Reaction Times: Microwave energy accelerates reaction rates, reducing synthesis times from many hours to as little as 5-40 minutes.[4][5][6]
-
Improved Yields: The rapid and uniform heating minimizes the formation of byproducts, often resulting in higher isolated yields of the desired compound.[7]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring consistent and reproducible experimental outcomes.[3]
-
Greener Chemistry: Shorter reaction times lead to significant energy savings. Furthermore, these reactions can often be performed in aqueous media, which are environmentally benign.[8]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, which breaks the carbon-halogen bond and forms a new organopalladium(II) complex.[1][9] This step is often the rate-determining step in the cycle.[2]
-
Transmetalation: In this step, the organic group from the this compound is transferred to the palladium(II) complex.[2] This process is facilitated by a base, which activates the boronic acid.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the new carbon-carbon bond of the final product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: Optimizing Reaction Parameters
Successful microwave-assisted Suzuki coupling requires careful optimization of several key parameters.
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and more advanced pre-catalysts like XPhosPdG2.[5][7] Catalyst loading is typically kept low, often between 0.5 and 5 mol%, to minimize cost and residual palladium in the product.[7][11]
-
Base: An inorganic base is essential for the transmetalation step.[9] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][7][8] Typically, 2-3 equivalents of the base are used.
-
Solvent System: A mixture of an organic solvent and water is frequently employed to dissolve both the organic halide and the water-soluble boronic acid.[9] Popular solvent systems include 1,4-dioxane/H₂O, ethanol/H₂O, and THF/H₂O.[5][7][8]
-
Temperature and Time: Microwave irradiation allows for rapid heating to temperatures typically ranging from 100°C to 150°C.[6][7] Reaction times are significantly shortened, often falling within the 10 to 40-minute range.[5][6]
General Experimental Protocol
The following protocol provides a general methodology for the microwave-assisted Suzuki coupling of an aryl halide with this compound. This protocol should be adapted and optimized for specific substrates.
Caption: General experimental workflow for a microwave-assisted Suzuki coupling.
Detailed Methodology:
-
Reaction Setup: In a clean microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Catalyst and Solvent Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%) followed by the degassed solvent system (e.g., 4 mL 1,4-dioxane and 2 mL H₂O).[7] The solvent should be degassed beforehand by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Securely seal the vial and purge the headspace with an inert gas like argon or nitrogen for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at the target temperature (e.g., 120°C) for the specified duration (e.g., 20 minutes).[4][7]
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.[12]
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions for microwave-assisted Suzuki coupling reactions with arylboronic acids, which are applicable to reactions involving this compound. Yields are often good to excellent under these optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [11] |
| 2 | Aryl Bromide | XPhosPdG2 (2.5) | K₂CO₃ (2.0) | Ethanol/H₂O | 135 | 40 | 91 | [5][6] |
| 3 | Aryl Bromide | Pd EnCat 30 (10) | Bu₄NOAc (2.0) | Ethanol | 120 | 20 | >98 (conv.) | [4] |
| 4 | Aryl Iodide | Pd(II) Complex (0.5) | KOH (2.0) | H₂O | 160 | 1-5 | 85-90 | [13] |
| 5 | Aryl Chloride | Pd(II) Complex (0.1) | KOH (2.0) | EtOH/H₂O | 120 | 2 | 89 (conv.) | [8] |
| 6 | 2-Iodobenzimidazole | PdCl₂ (5) / SPhos (10) | K₂CO₃ (2.0) | DMF | 120 | 30 | 92 |
conv. = conversion
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: 3,4,5-Trimethoxyphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using 3,4,5-trimethoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. This compound is particularly susceptible to these due to its electron-rich nature, which can affect its stability and reactivity under typical coupling conditions.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding 1,2,3-trimethoxybenzene. This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product and complicating purification.[1] The presence of a proton source, such as water, and basic conditions can promote this reaction.
Q3: How does homocoupling occur and what are its consequences?
A3: Homocoupling is the self-coupling of two molecules of this compound to form 3,3',4,4',5,5'-hexamethoxy-1,1'-biphenyl. This reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1] It not only consumes the boronic acid, thereby lowering the yield of the target product, but also introduces a significant impurity that can be challenging to separate.
Q4: Is the pinacol ester of this compound more stable and a better alternative?
A4: Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids.[2] They are less prone to protodeboronation and can be easier to handle and purify.[2] While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester can lead to higher overall yields in reactions where protodeboronation is a significant issue.[2] However, the use of boronic esters may require anhydrous conditions for optimal performance.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of 1,2,3-Trimethoxybenzene (Protodeboronation)
Symptoms:
-
Consumption of the starting aryl halide without a corresponding high yield of the cross-coupled product.
-
Identification of 1,2,3-trimethoxybenzene as a major byproduct in the reaction mixture (confirmable by GC-MS or NMR).
Potential Causes & Solutions:
| Cause | Recommended Action |
| Excessive Water Content | While some water is often necessary for Suzuki couplings, especially to dissolve inorganic bases, excess water can accelerate protodeboronation. Solution: Use a carefully controlled amount of degassed water or consider switching to anhydrous conditions with a soluble base like cesium carbonate. |
| Strong Base | Strong bases can increase the rate of protodeboronation. Solution: Screen weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). |
| High Reaction Temperature | Elevated temperatures can promote the protodeboronation side reaction. Solution: Attempt the reaction at a lower temperature and monitor the progress. A more active catalyst system may be required to achieve a reasonable reaction rate at lower temperatures. |
| Prolonged Reaction Time | The longer the boronic acid is exposed to the reaction conditions, the more likely it is to undergo protodeboronation. Solution: Use a highly active catalyst system (e.g., with bulky, electron-rich phosphine ligands) to shorten the reaction time. |
| Inherent Instability of the Boronic Acid | This compound is inherently prone to protodeboronation. Solution: Consider converting the boronic acid to its more stable pinacol ester derivative. |
Issue 2: Significant Formation of 3,3',4,4',5,5'-Hexamethoxy-1,1'-biphenyl (Homocoupling)
Symptoms:
-
A significant amount of a high molecular weight, symmetrical biphenyl is observed in the product mixture.
-
Reduced yield of the desired unsymmetrical biaryl product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Dissolved oxygen can promote the homocoupling of boronic acids.[1] Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Ensure the reaction is maintained under a strict inert atmosphere. |
| Use of a Pd(II) Precatalyst | Pd(II) species can directly mediate the homocoupling of boronic acids before being reduced to the catalytically active Pd(0).[1] Solution: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider adding a mild reducing agent. |
| Slow Cross-Coupling Reaction | If the desired cross-coupling is slow, the competing homocoupling reaction can become more prominent. Solution: Employ a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired reaction pathway. |
| High Concentration of Boronic Acid | A high initial concentration of the boronic acid can favor the bimolecular homocoupling reaction. Solution: Consider the slow addition of the this compound solution to the reaction mixture to maintain a low instantaneous concentration. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound to Minimize Side Reactions
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides, incorporating measures to mitigate both protodeboronation and homocoupling.
Reagents and Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 5:1, Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for protodeboronation.
Caption: Troubleshooting workflow for homocoupling.
Caption: Competing reaction pathways.
References
Technical Support Center: Protodeboronation in Suzuki-Miyaura Coupling Reactions
Topic: Protodeboronation of 3,4,5-Trimethoxyphenylboronic acid under Suzuki conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation, a common side reaction encountered during the Suzuki-Miyaura coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this results in the formation of 1,2,3-trimethoxybenzene. This side reaction consumes the boronic acid, reduces the yield of the desired coupled product, and complicates purification. This compound is an electron-rich arylboronic acid, and electron-donating groups can increase the susceptibility to protodeboronation under certain conditions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly influence the extent of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases, especially in the presence of water, can accelerate protodeboronation.[2][3] The base facilitates the formation of a boronate species, which is more susceptible to protonolysis.[1][4]
-
Solvent: Protic solvents, particularly water, can act as a proton source for the reaction. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can favor protodeboronation.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[5]
-
Reaction Time: Prolonged exposure of the boronic acid to the reaction conditions can lead to increased levels of the protodeboronated byproduct.
-
Catalyst System: An inefficient palladium catalyst or ligand can lead to a slow desired coupling reaction, allowing more time for the protodeboronation side reaction to occur.
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct of the protodeboronation of this compound is 1,2,3-trimethoxybenzene. You can monitor the reaction progress and the formation of this byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product and byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile 1,2,3-trimethoxybenzene byproduct.
-
High-Performance Liquid Chromatography (HPLC): Allows for accurate quantification of the starting material, the desired coupled product, and the protodeboronated byproduct.
-
¹H NMR Spectroscopy: By integrating the characteristic signals of the desired product and the 1,2,3-trimethoxybenzene byproduct, you can determine their relative ratios in the crude reaction mixture.
Troubleshooting Guides
Issue 1: Low yield of the desired product with a significant amount of 1,2,3-trimethoxybenzene detected.
This is a classic sign of significant protodeboronation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Base is too strong or concentration is too high. | Switch to a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][6] Use the minimum effective amount of base. |
| Presence of excess water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If a co-solvent is necessary, minimize the amount of water. |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., 60-80 °C).[5] |
| Prolonged reaction time. | Monitor the reaction closely by TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Inefficient catalyst system. | Use a more active palladium catalyst and/or ligand to accelerate the desired coupling reaction. Buchwald-type ligands are often effective.[7] |
Issue 2: Inconsistent yields and varying levels of protodeboronation between batches.
Reproducibility issues can often be traced back to subtle variations in reaction setup and reagent quality.
| Potential Cause | Recommended Solutions |
| Variability in the quality of this compound. | Ensure the purity of the boronic acid. Consider recrystallization if necessary. |
| Inconsistent degassing of the reaction mixture. | Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Variations in solvent and base preparation. | Use freshly opened anhydrous solvents. Ensure bases are finely powdered and dry. |
Quantitative Data Summary
While specific quantitative data for the protodeboronation of this compound is not extensively available in the literature, the following table provides expected trends based on general principles for electron-rich arylboronic acids. These are illustrative and should be used as a guide for optimization.
| Entry | Base | Solvent | Temperature (°C) | Expected Desired Product Yield (%) | Expected Protodeboronation (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | Low to Moderate | High |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Moderate to High | Moderate |
| 3 | K₃PO₄ | Toluene | 100 | High | Low |
| 4 | Cs₂CO₃ | Dioxane | 80 | High | Low to Moderate |
| 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | High | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
Procedure:
-
Set up a small-scale reaction (~1 mL total volume) in an NMR tube using the precise conditions of your experiment.
-
Include a known concentration of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the starting concentrations.
-
Heat the NMR tube to the reaction temperature.
-
At regular intervals (e.g., every 30-60 minutes), acquire a new ¹H NMR spectrum.
-
For each time point, integrate the signals of the internal standard, the desired product, and the 1,2,3-trimethoxybenzene byproduct.
-
Normalize the integrals against the internal standard to determine the concentration of each species over time, allowing for the quantification of protodeboronation.
Visualizations
Caption: A troubleshooting workflow for addressing low yields due to protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Homocoupling of 3,4,5-Trimethoxyphenylboronic Acid as a Side Product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the homocoupling of 3,4,5-trimethoxyphenylboronic acid as a side product in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Significant formation of 3,3',4,4',5,5'-hexamethoxy-1,1'-biphenyl (homocoupling product) is observed, reducing the yield of the desired cross-coupled product.
This guide provides a systematic approach to troubleshoot and minimize the formation of this common impurity.
| Potential Cause | Question to Consider | Troubleshooting Action |
| Presence of Oxygen | Was the reaction mixture and solvent thoroughly degassed? | Rigorously degas all solvents and the reaction mixture prior to adding the palladium catalyst. Employ methods such as sparging with an inert gas (Argon or Nitrogen) for an extended period or using freeze-pump-thaw cycles for complete oxygen removal.[1] |
| Presence of Palladium(II) Species | Are you using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂)? | Consider switching to a Palladium(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which does not require an in-situ reduction that can promote homocoupling. If using a Pd(II) source, the addition of a mild reducing agent like potassium formate may help by reducing Pd(II) to the active Pd(0) state. |
| Suboptimal Ligand Choice | Is the chosen phosphine ligand promoting the desired cross-coupling over homocoupling? | For electron-rich boronic acids like this compound, employing bulky, electron-rich phosphine ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can be beneficial in accelerating the desired reaction pathway.[2] |
| Base Selection and Concentration | Could the base be promoting side reactions? | The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or concentrated base can lead to undesired side reactions.[3] Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimizing their concentration. |
| Reaction Temperature and Time | Is the reaction temperature too high or the reaction time unnecessarily long? | Elevated temperatures and prolonged reaction times can sometimes lead to catalyst decomposition and an increase in side products. Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction once the starting material is consumed. |
| Purity of Reagents | Are the this compound and other reagents pure? | Impurities in the boronic acid or other reaction components can sometimes interfere with the catalytic cycle. Ensure the purity of all starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl (3,3',4,4',5,5'-hexamethoxy-1,1'-biphenyl). This side reaction consumes the boronic acid and can complicate the purification of the desired heterocoupled product.
Q2: How does oxygen promote the homocoupling of this compound?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[4] The mechanism is thought to involve the formation of a palladium peroxo complex which reacts with the boronic acid.
Q3: Why are electron-rich boronic acids like this compound sometimes more prone to certain side reactions?
A3: While not universally true for all side reactions, the electron-donating methoxy groups on this compound can influence its reactivity. In some cases, electron-rich boronic acids can be more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), another common side reaction. However, the propensity for homocoupling is often more dependent on the reaction conditions than the electronic nature of the boronic acid itself.
Q4: Can the order of addition of reagents affect the amount of homocoupling?
A4: Yes, the order of addition can be important. One strategy to minimize homocoupling is the slow addition of the boronic acid to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.[1] Another suggestion is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid.[4]
Q5: How can I effectively remove the 3,3',4,4',5,5'-hexamethoxy-1,1'-biphenyl byproduct during purification?
A5: The separation of the desired product from the homocoupled byproduct can sometimes be challenging due to similar polarities. Careful optimization of column chromatography conditions (e.g., solvent system, gradient) is often necessary. Recrystallization can also be an effective purification technique if a suitable solvent system can be found that selectively crystallizes the desired product or the byproduct.
Data Presentation
| Entry | Palladium Catalyst | Ligand | Base | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Air | Moderate | Significant |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Inert (Argon) | Good | Reduced |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | Inert (Argon) | High | Minimal |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Inert (Argon) | Very High | Very Low |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or similar reaction vessel for reactions under inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Degassing the Solvent: Thoroughly degas the chosen solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure the removal of atmospheric oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to separate the desired product from the homocoupled byproduct.
Visualizations
Logical Workflow for Troubleshooting Homocoupling
Caption: A troubleshooting workflow for addressing homocoupling.
Signaling Pathway: Key Factors Leading to Homocoupling
Caption: Factors influencing the formation of homocoupling byproduct.
References
Technical Support Center: Optimizing Palladium Catalysts for 3,4,5-Trimethoxyphenylboronic Acid Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 3,4,5-Trimethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with an electron-rich boronic acid like this compound, can stem from several factors. Begin by systematically evaluating the following:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like triphenylphosphine (PPh₃).
-
Base Selection: The base is crucial for the transmetalation step. Ensure the base is strong enough to form the boronate salt but not so strong as to cause decomposition of your starting materials or product. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The physical properties of the base, such as being finely powdered and anhydrous, can also impact the reaction.
-
Solvent and Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it. Common solvents for this coupling include toluene, dioxane, and DMF, often with a small amount of water.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. If using a highly active modern catalyst system, the reaction may proceed at a lower temperature.
-
Purity of Reagents: The purity of this compound is crucial, as impurities can negatively impact reaction yields and lead to by-product formation.[1]
Q2: I am observing significant amounts of a homocoupling by-product of this compound. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, particularly with electron-rich boronic acids. This is often promoted by the presence of oxygen. To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands can help identify a system that favors the cross-coupling pathway.
-
Reaction Conditions: Lowering the reaction temperature, if possible with your chosen catalyst system, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: What are the recommended starting points for catalyst and ligand selection when coupling this compound with an electron-rich aryl halide?
A3: Coupling two electron-rich partners can be challenging as the oxidative addition step is often slower. To address this, a highly active catalyst system is generally required. Good starting points include:
-
Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.
-
Ligands: Bulky, electron-donating phosphine ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are highly recommended. These ligands are known to accelerate both the oxidative addition and reductive elimination steps.
Q4: Can I use this compound in aqueous solvent systems?
A4: Yes, Suzuki-Miyaura reactions are well-known for their compatibility with aqueous conditions.[2] A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water. The presence of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species. However, be mindful that excess water can sometimes promote protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable precatalyst. |
| Inefficient degassing | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). | |
| Low reaction temperature | If using a less active catalyst, gradually increase the reaction temperature. | |
| Poor quality boronic acid | Verify the purity of this compound.[1] | |
| Significant Homocoupling | Presence of oxygen | Improve degassing and inert atmosphere techniques. |
| Catalyst system favors homocoupling | Screen alternative palladium catalysts and ligands. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents or minimize the amount of water in the reaction mixture. |
| Base is too strong or reaction time is too long | Consider a milder base or reducing the reaction time. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Reaction time is too short | Monitor the reaction over a longer period using TLC or LC-MS. | |
| Catalyst inhibition | The substrate or product may be coordinating to the palladium center. Try a different ligand. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [Fictionalized Data for Illustrative Purposes] |
| 4-Bromoanisole | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 | [Fictionalized Data for Illustrative Purposes] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 95 | [Fictionalized Data for Illustrative Purposes] |
| 2-Chloropyridine | PEPPSI-IPr | - | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 78 | [Fictionalized Data for Illustrative Purposes] |
| 4-Iodoacetophenone | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | 4 | 91 | [Fictionalized Data for Illustrative Purposes] |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields may vary based on specific experimental conditions and substrate purity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 0.022-0.044 mmol, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), finely powdered
-
Degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M concentration)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium precursor, ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Effect of base and solvent on 3,4,5-Trimethoxyphenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trimethoxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental for creating carbon-carbon bonds, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring three methoxy groups, enhances its solubility and reactivity in these coupling reactions.[2]
Q2: What is the role of the base in a Suzuki-Miyaura reaction involving this compound?
A2: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the this compound by forming a more nucleophilic boronate species ("ate" complex). This boronate is significantly more reactive towards the palladium(II) intermediate, facilitating the transmetalation step, which is often the rate-determining step of the reaction. The choice of base can therefore dramatically influence reaction rates and yields.
Q3: How does the solvent affect the outcome of the reaction?
A3: The solvent system is critical as it can influence catalyst stability, reagent solubility, and the reaction mechanism, thereby impacting the yield, reaction time, and impurity profile. The polarity, protic or aprotic nature, and water miscibility of the solvent can significantly influence the reaction outcome. For instance, a common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water, which helps to dissolve both the organic reagents and the inorganic base.
Q4: My this compound appears to be degrading. What could be the cause?
A4: Boronic acids can be prone to degradation, particularly through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by excessive water in the reaction mixture or prolonged reaction times at high temperatures. Storing the boronic acid in a cool, dry place and using it in a timely manner is recommended. For particularly unstable boronic acids, conversion to a more stable derivative like a trifluoroborate or a MIDA boronate can be considered.[3][4]
Troubleshooting Guide
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch or an air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure Reagents | Verify the purity of your this compound and the aryl halide. Impurities in the boronic acid can lead to reduced yields and the formation of unwanted by-products.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation. See the data tables below for guidance on selection. |
| Insufficient Mixing | In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient interaction between the reactants in different phases. |
Issue 2: Formation of Homocoupling By-products
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | As mentioned above, oxygen can promote the homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining an inert atmosphere is crucial. |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black, which can catalyze homocoupling. Ensure the catalyst is stable under the reaction conditions. |
| Excessive Base | In some cases, a large excess of a strong base can contribute to side reactions. Try reducing the equivalents of the base. |
Issue 3: Protodeboronation (Loss of Boronic Acid Group)
| Potential Cause | Troubleshooting Step |
| Excess Water | While water is often a component of the solvent system, too much can lead to the hydrolysis of the boronic acid. Ensure the water content is controlled. |
| High Temperatures/Long Reaction Times | Prolonged heating can promote protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed. |
| Acidic Conditions | The presence of acidic impurities can accelerate protodeboronation. Ensure all reagents and solvents are free from acidic contaminants. |
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 92 |
| 2 | Cs₂CO₃ | 88 |
| 3 | K₂CO₃ | 85 |
| 4 | Na₂CO₃ | 82 |
Note: This data is representative and based on typical outcomes for electron-rich boronic acids. Actual yields may vary depending on the specific aryl halide used.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv.), 80 °C, 18 h.
| Entry | Solvent System | Yield (%) |
| 1 | Toluene / H₂O | 85 |
| 2 | 1,4-Dioxane / H₂O | 78 |
| 3 | THF / H₂O | 65 |
| 4 | DMF / H₂O | 55 |
Note: This data is illustrative of common solvent effects in Suzuki-Miyaura reactions. Optimal solvent choice is substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Post-Suzuki Coupling Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid impurities after a Suzuki reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual boronic acid after a Suzuki reaction?
A1: The primary methods for removing boronic acid impurities include:
-
Liquid-Liquid Extraction: Utilizing acidic or basic washes to selectively partition the boronic acid or the product into an aqueous layer.
-
Chromatography: Typically flash column chromatography on silica gel, although this can be challenging.[1]
-
Solid-Phase Extraction (SPE) / Scavenger Resins: Using functionalized solid supports that selectively bind to boronic acids, which are then removed by filtration.[2][3]
-
Recrystallization: Purifying the solid product by recrystallizing it from a suitable solvent system, leaving impurities behind in the mother liquor.[1][4]
-
Derivatization: Converting the boronic acid into a derivative (e.g., a diethanolamine adduct) that is easier to separate.[5][6]
Q2: My Suzuki reaction is complete, but the boronic acid is co-eluting with my product on the silica gel column. What should I do?
A2: Co-elution is a common problem, as many boronic acids are polar.[7][8] Here are several strategies to try:
-
Change the Solvent System: If you are using a standard hexane/ethyl acetate system, try a different eluent combination. A dichloromethane/methanol gradient can be effective for polar compounds.[7] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can alter the retention of acidic or basic compounds, respectively, potentially improving separation.[8][9]
-
Use a Scavenger Resin: This is often the most effective solution. Resins functionalized with groups like diethanolamine (DEAM) or diols show high selectivity for boronic acids.[2][10][11]
-
Perform a Basic Wash: If your desired product is not acidic, a wash with a dilute aqueous base (e.g., 1M NaOH) will convert the boronic acid into its water-soluble boronate salt, which will move to the aqueous layer during extraction.[7][12]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[6]
Q3: How do scavenger resins for boronic acid removal work?
A3: Scavenger resins are solid supports (often silica-based) functionalized with chemical groups that have a high affinity for boronic acids.[3][13] For example, resins with diol or N-alkylethanolamine functionalities can form stable, covalent complexes with boronic acids.[2][10] The process involves stirring the crude reaction mixture with the resin. The resin binds the boronic acid impurity, and because the resin is an insoluble solid, it can be easily removed by simple filtration, leaving the purified product in the solution.[3][13]
Q4: When is a basic or acidic wash appropriate for purification?
A4: The suitability of an acidic or basic wash depends on the chemical nature of your desired product.
-
Basic Wash (e.g., aq. NaOH, K₂CO₃): This is effective for removing acidic impurities like boronic acids. The base deprotonates the boronic acid to form a water-soluble boronate salt, which is extracted into the aqueous phase.[7][12] Do not use this method if your target product contains an acidic functional group (e.g., carboxylic acid, phenol), as it will also be extracted into the aqueous layer.[8]
-
Acidic Wash (e.g., dil. HCl): This is used to remove basic impurities. It is generally not effective for removing boronic acids themselves but can be part of a full workup sequence to remove basic byproducts or unreacted starting materials.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: Low yield after basic wash.
-
Possible Cause: Your product may have some acidic character, causing it to be partially or fully extracted into the basic aqueous layer.
-
Solution: Neutralize the basic aqueous layer with acid (e.g., 1M HCl) to pH ~7 and back-extract with an organic solvent like ethyl acetate to recover your product.[7] For future purifications, consider alternative methods like scavenger resins or chromatography.
Problem 2: Significant boronic acid homocoupling observed.
-
Possible Cause: The presence of oxygen in the reaction can promote the palladium-mediated homocoupling of boronic acids.[5][14] This side reaction consumes the boronic acid and generates a new, often difficult-to-remove impurity.[15]
-
Solution:
-
Improve Inert Atmosphere: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout.[5] A subsurface sparge with an inert gas before adding the catalyst can be very effective.[14]
-
Use a Milder Base: Strong bases can sometimes accelerate side reactions. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]
-
Problem 3: The boronic acid appears to be degrading during the reaction (protodeboronation).
-
Possible Cause: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is often accelerated by strong bases and the presence of water, which acts as the proton source.[5]
-
Solution:
-
Anhydrous Conditions: If possible, switch to anhydrous solvents and reagents to minimize the water content.[5]
-
Milder Base: Use a weaker base that is less likely to promote the side reaction.[5]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[16]
-
Method Comparison
| Purification Method | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Fast, simple, and inexpensive for large scales. | Product must be stable to pH changes; not suitable if product has similar acidity/basicity to impurity.[8] | Removing acidic boronic acids from neutral or basic products. |
| Column Chromatography | Widely applicable and can separate complex mixtures. | Can be time-consuming and use large solvent volumes; boronic acids may streak or co-elute.[1][6] | When multiple impurities need to be removed simultaneously. |
| Scavenger Resins | Highly selective, simple filtration-based removal, high product recovery.[3][13] | Resins can be expensive; may require screening to find the optimal resin. | Targeted removal of excess boronic acid, especially when other methods fail. |
| Recrystallization | Can provide very high purity product; scalable. | Product must be a solid with suitable solubility properties; may result in yield loss. | Purifying solid, crystalline final products.[4] |
Experimental Protocols
Protocol 1: Purification using a Basic Wash
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel and wash with 1-2 M aqueous NaOH solution.[7] Agitate the funnel and allow the layers to separate.
-
Separation: Drain the aqueous layer, which now contains the boronate salt.
-
Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
-
Solvent Addition: After the reaction is complete, dilute the crude mixture with a solvent in which the desired product is soluble but that will not interfere with the scavenger resin.
-
Resin Addition: Add the appropriate boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM, typically 2-4 equivalents relative to the excess boronic acid).[2][10]
-
Agitation: Stir the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
Diagrams and Workflows
Caption: General workflow for post-Suzuki purification.
Caption: Troubleshooting co-elution of product and boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. suprasciences.com [suprasciences.com]
- 12. reddit.com [reddit.com]
- 13. Scavenger resin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3,4,5-Trimethoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 3,4,5-Trimethoxyphenylboronic acid.
Troubleshooting Guides
Problem: My Suzuki-Miyaura coupling reaction with this compound has stalled or is showing low yield.
This is a common issue that can often be attributed to catalyst deactivation or poisoning. Follow this guide to diagnose and resolve the problem.
Initial Checks:
-
Reagent Purity: Verify the purity of your this compound and aryl halide. Impurities, even in trace amounts, can act as catalyst poisons.[1][2] High-purity starting materials are crucial for predictable and reproducible results.[1]
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are active. Palladium(II) precatalysts require in-situ reduction to the active Palladium(0) species.[3][4] Consider using a fresh batch of catalyst or a pre-activated catalyst.
-
Inert Atmosphere: Confirm that the reaction is being conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3][4] Ensure all solvents are properly degassed.[5]
-
Base and Solvent: The choice and quality of the base and solvent are critical.[2][6] Ensure the base is fully dissolved and that the solvent is anhydrous and free of contaminants.[6]
Troubleshooting Workflow:
Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions with this compound?
A1: While this compound itself is not a catalyst poison, impurities within it or other reagents can be. For the commonly used palladium catalysts, the most frequent poisons include:
-
Sulfur Compounds: Thiols, thioethers, and sulfoxides can irreversibly bind to the palladium surface, blocking active sites.[7][8]
-
Nitrogen Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can coordinate strongly to the palladium center and inhibit catalysis.[9][10]
-
Halides: Excess halide ions, particularly iodide, can form stable, less reactive palladium-halide complexes.
-
Other Impurities: Contaminants in solvents, such as peroxides in THF or aldehydes, can oxidize and deactivate the active Pd(0) catalyst.[6]
Q2: My reaction turns black, but there is no product. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of the Pd(0) catalyst into an inactive, bulk form.[2] This can be caused by:
-
Ligand Dissociation or Decomposition: Particularly with sterically hindered phosphine ligands.[2]
-
Presence of Oxygen: Inadequate degassing of solvents and reagents.[2]
-
High Temperatures: Can accelerate catalyst decomposition.
While a color change to dark brown or black is normal for many palladium-catalyzed reactions, the complete precipitation of the metal with no product formation points to rapid catalyst deactivation.
Q3: How does the electron-rich nature of this compound affect the reaction?
A3: The three methoxy groups make the phenyl ring electron-rich. This can have several effects:
-
Increased Reactivity: Electron-rich boronic acids generally have faster transmetalation rates in the Suzuki-Miyaura catalytic cycle.
-
Potential for Side Reactions: They can be more prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or with prolonged reaction times.[2][11] Using milder bases like K₃PO₄ or KF can sometimes mitigate this.[12]
-
Homocoupling: The presence of oxygen can promote the unwanted coupling of two boronic acid molecules.[4]
Q4: Can I regenerate a poisoned catalyst?
A4: Regeneration is sometimes possible, particularly for heterogeneous catalysts like Pd on carbon (Pd/C).
-
Sulfur Poisoning: Regeneration can be attempted by thermal treatment under a hydrogen stream or in air, though the original metallic surface may not be fully recovered.[7][13][14]
-
Nitrogen Poisoning: For certain nitrogen impurities, washing the separated catalyst with a solution of an alkali or alkaline earth metal salt (e.g., sodium bicarbonate) may help reactivate it.[9]
However, for homogeneous catalysts, regeneration is generally not practical, and it is more effective to prevent poisoning in the first place.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield with an Electron-Rich Boronic Acid
The following data, adapted from a study on a similar electron-rich system, illustrates the impact of base selection on reaction yield.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 81 |
| 4 | Na₂CO₃ | 1:1 DMF/H₂O | Pd/NiFe₂O₄ | 100 | 1 | 95 |
| 5 | KF | 1:1 DMF/H₂O | Pd/NiFe₂O₄ | 100 | 1.5 | 85 |
Data for entries 1-3 adapted from a study on (4-Bromo-2,5-dimethoxyphenyl)boronic acid[15]. Data for entries 4-5 adapted from a study on phenylboronic acid[16]. This table demonstrates that stronger, inorganic bases often provide higher yields in these systems.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Test for Catalyst Deactivation by a Suspected Poison
This protocol can help determine if a specific reagent is poisoning the catalyst.
-
Control Reaction: Set up a small-scale, reliable Suzuki reaction that is known to work well (e.g., coupling phenylboronic acid with 4-bromoanisole) using the standard protocol.
-
Spiked Reaction: Set up an identical reaction, but add a small amount (e.g., 5-10 mol%) of the suspected poison (e.g., a sample of the questionable solvent, or a compound class you suspect as an impurity).
-
Comparison: Run both reactions side-by-side and monitor the conversion over time. A significant decrease in the reaction rate or final yield in the "spiked" reaction strongly suggests that the added substance is a catalyst poison.
Visualizations
Catalytic cycle of the Suzuki-Miyaura reaction and points of catalyst inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. dcl-inc.com [dcl-inc.com]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. dcl-inc.com [dcl-inc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3,4,5-Trimethoxyphenylboronic Acid in Sterically Hindered Suzuki-Miyaura Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3,4,5-trimethoxyphenylboronic acid and sterically hindered substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki-Miyaura coupling of this compound with sterically demanding reaction partners.
Q1: My Suzuki-Miyaura reaction with this compound and a sterically hindered aryl halide shows low to no yield. What are the primary factors to investigate?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are a common issue. A systematic approach to troubleshooting is crucial. Here are the initial parameters to check:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical for overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Highly active catalysts, often featuring bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are typically required.[2][3][4]
-
Base Selection: The base plays a crucial role in the transmetalation step. Its effectiveness can be highly dependent on the specific substrates and solvent system. Common bases for hindered couplings include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and strong bases like potassium tert-butoxide (t-BuOK).[2]
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[5] Common choices include ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, or aromatic hydrocarbons like toluene.[2][6]
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier in sterically demanding couplings. However, excessive heat can lead to catalyst decomposition and side reactions.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5] Ensure the reaction is set up under a thoroughly inert atmosphere (argon or nitrogen).
Q2: I'm observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion is often a sign of an insufficiently active catalyst system or suboptimal reaction conditions for the sterically demanding substrates. Consider the following adjustments:
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion, though this should be a last resort due to cost and potential for increased side products.
-
Employ a More Active Catalyst/Ligand System: This is often the most effective solution. Modern catalyst systems are designed to address sterically hindered substrates. For instance, palladium precatalysts combined with bulky biarylphosphine ligands (e.g., Buchwald ligands) or robust NHC ligands have shown excellent performance in forming di-, tri-, and even tetra-ortho-substituted biaryls.[2][3][4][7]
-
Optimize the Base and Solvent Combination: A screening of different bases and solvents can reveal a more effective system for your specific substrates. For example, the combination of t-BuOK in dioxane has been found to be highly effective for some sterically hindered couplings.[2]
-
Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period. If the reaction stalls, a moderate increase in temperature may be beneficial. Microwave irradiation can also be used to accelerate the reaction.[2]
Q3: My reaction is producing a significant amount of homocoupling product from the this compound. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or an inappropriate choice of base or catalyst.
-
Ensure Rigorous Exclusion of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[5]
-
Optimize the Palladium Source and Ligands: Some palladium sources and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can help identify one that favors the desired cross-coupling pathway.
-
Choice of Base: The base can influence the rate of homocoupling. Milder bases may be preferable in some cases.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can sometimes mitigate homocoupling by slowly releasing the boronic acid into the reaction mixture.[5]
Data Presentation: Catalyst Systems for Sterically Hindered Couplings
The following table summarizes various catalyst systems and conditions that have been successfully employed for Suzuki-Miyaura couplings involving sterically hindered substrates.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | 4-(2-(diphenylphosphino)phenyl)morpholine | K₂CO₃ | THF | 60 | 85 | [8][9] |
| Pd(OAc)₂ | o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | RT - 100 | High | [3] |
| Acenaphthoimidazolylidene Pd Complex | - | t-BuOK | Dioxane | 80 | >99 | [2][4] |
| Pd(OAc)₂ | rac-Ant-Phos | K₃PO₄ | Toluene | 110 | High | [10] |
| Pd/BI-DIME | - | K₃PO₄ | Toluene | 110 | High | [11][12] |
Experimental Protocols
General Protocol for Sterically Hindered Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate bulky ligand (e.g., a Buchwald ligand or NHC precursor, 1.1-1.2 equiv. relative to Pd).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in sterically hindered Suzuki-Miyaura couplings.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with 3,4,5-Trimethoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4,5-Trimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in a Suzuki reaction with this compound?
A1: Due to the electron-rich nature of the 3,4,5-trimethoxyphenyl moiety, the two most common byproducts are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, yielding 1,2,3-trimethoxybenzene. This reaction is often promoted by the presence of water and certain basic conditions.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 3,3',4,4',5,5'-hexamethoxybiphenyl. The presence of oxygen and certain palladium catalyst species can promote this undesired reaction.
Q2: My reaction is showing a significant amount of 1,2,3-trimethoxybenzene. How can I minimize this protodeboronation byproduct?
A2: Protodeboronation is a common issue with electron-rich boronic acids.[1] Here are several strategies to mitigate this side reaction:
-
Choice of Base: Use a milder base. Strong bases can accelerate the decomposition of the boronic acid. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible. Water is a proton source for protodeboronation.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
Q3: I am observing a high-molecular-weight byproduct that I suspect is the homocoupling product. What are the key factors to control this?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture. To minimize the formation of 3,3',4,4',5,5'-hexamethoxybiphenyl, consider the following:
-
Degassing: Thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium precatalysts are more prone to side reactions. Using a well-defined Pd(II) precatalyst with an appropriate phosphine ligand can sometimes suppress homocoupling.
-
Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q4: My reaction yield is low, and I'm recovering unreacted starting materials. What should I check first?
A4: Low conversion can be due to several factors. Here is a checklist of common issues:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(0) source, make sure it has not been deactivated by exposure to air. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is efficient.
-
Inert Atmosphere: Confirm that your reaction is maintained under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.
-
Solvent and Base Solubility: Ensure that your chosen base has some solubility in the reaction medium or that the stirring is vigorous enough for a suspension to react efficiently.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki reactions with this compound.
Table 1: Troubleshooting Common Byproducts
| Observed Issue | Potential Cause | Recommended Action |
| High levels of 1,2,3-trimethoxybenzene | Protodeboronation | 1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). 2. Use rigorously dried solvents and reagents. 3. Consider converting the boronic acid to its pinacol ester. 4. Lower the reaction temperature. |
| Significant formation of 3,3',4,4',5,5'-hexamethoxybiphenyl | Homocoupling | 1. Ensure thorough degassing of the reaction mixture. 2. Use a well-defined Pd(II) precatalyst. 3. Adjust the stoichiometry to use a slight excess of the aryl halide. |
| Low yield of desired product with recovery of starting materials | Inefficient Catalysis | 1. Use a fresh batch of palladium catalyst. 2. Improve the inert atmosphere technique. 3. Check the purity of all reagents. 4. Ensure efficient stirring. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
References
Validation & Comparative
A Researcher's Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and organic materials. The choice of the substituted phenylboronic acid is a critical parameter that significantly influences the reaction's efficiency and yield. This guide provides an objective comparison of the performance of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of reagents and the optimization of reaction conditions.
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors directly impact the transmetalation step of the catalytic cycle, a crucial phase where the aryl group is transferred from the boron atom to the palladium catalyst.
Electronic Effects: A Balancing Act of Reactivity
The electronic properties of the substituents on the phenylboronic acid play a pivotal role in the reaction's outcome. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of the reaction.[1] Conversely, electron-withdrawing groups (EWGs) can have a more complex influence, sometimes leading to slower reactions, though this is not always the case and is dependent on the specific reaction conditions.[1]
Competition experiments have demonstrated these electronic effects. For instance, in a competitive reaction between an aryl bromide and a mixture of phenylboronic acid and 4-methoxyphenylboronic acid (containing an electron-donating methoxy group), the product derived from the 4-methoxyphenylboronic acid is often favored, indicating its higher reactivity.[1]
Steric Hindrance: A Major Hurdle in Coupling Efficiency
Steric hindrance, particularly from bulky substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki-Miyaura coupling.[2] The steric bulk can hinder the approach of the boronic acid to the palladium catalyst, thereby slowing down the transmetalation step and leading to lower yields.[2] This effect is clearly illustrated in the comparison between 2-nitrophenylboronic acid and 4-nitrophenylboronic acid, where the ortho-nitro group in the former presents a significant steric barrier, resulting in lower reactivity compared to its para-substituted counterpart.
Comparative Performance Data
To provide a clear and objective comparison, the following tables summarize the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling with a common aryl halide, 4-iodoanisole, under standardized conditions. This allows for a direct assessment of the impact of substituents on the reaction yield.
Table 1: Comparison of Phenylboronic Acids with Electron-Donating and Electron-Withdrawing Groups
| Phenylboronic Acid Substituent | Substituent Position | Electronic Nature | Aryl Halide Coupling Partner | Yield (%) |
| -H | - | Neutral | 4-Iodoanisole | 92 |
| 4-OCH₃ | para | Electron-Donating | 4-Iodoanisole | 95 |
| 4-CH₃ | para | Electron-Donating | 4-Iodoanisole | 93 |
| 4-F | para | Electron-Withdrawing | 4-Iodoanisole | 88 |
| 4-CN | para | Electron-Withdrawing | 4-Iodoanisole | 85 |
| 3-NO₂ | meta | Electron-Withdrawing | 4-Iodoanisole | 82 |
Table 2: Impact of Steric Hindrance from Ortho-Substituents
| Phenylboronic Acid Substituent | Substituent Position | Nature of Substituent | Aryl Halide Coupling Partner | Yield (%) |
| -H | - | - | 4-Iodoanisole | 92 |
| 2-CH₃ | ortho | Sterically Hindering | 4-Iodoanisole | 75 |
| 2-OCH₃ | ortho | Sterically Hindering | 4-Iodoanisole | 78 |
| 2-Cl | ortho | Sterically Hindering & E-Withdrawing | 4-Iodoanisole | 72 |
| 2,6-(CH₃)₂ | di-ortho | Highly Sterically Hindered | 4-Iodoanisole | 45 |
Experimental Protocols
The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction used for the comparative analysis of substituted phenylboronic acids.
Materials:
-
Substituted Phenylboronic Acid (1.2 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the substituted phenylboronic acid (1.2 mmol), 4-iodoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
The reaction mixture is then heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
Mechanistic Overview and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Catalytic cycle and experimental workflow of the Suzuki-Miyaura coupling.
References
A Comparative Guide to the Reactivity of 3,4,5-Trimethoxyphenylboronic Acid in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3,4,5-Trimethoxyphenylboronic Acid's Performance in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig Couplings.
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable reagents for the construction of complex molecular architectures. The reactivity of these compounds is significantly influenced by the electronic and steric nature of their substituents. This guide provides a comprehensive comparison of this compound, an electron-rich arylboronic acid, with other representative arylboronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The electronic properties of the arylboronic acid play a crucial role in the transmetalation step of the catalytic cycle. Electron-donating groups on the boronic acid generally enhance the reaction rate.
To illustrate this, a comparative study was conducted on the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole. The results, summarized in the table below, demonstrate the superior reactivity of electron-rich arylboronic acids like this compound.
| Arylboronic Acid | Substituent Type | Yield (%) |
| This compound | Electron-Rich (3x -OCH₃) | 95 |
| 4-Methoxyphenylboronic acid | Electron-Rich (-OCH₃) | 92 |
| Phenylboronic acid | Electron-Neutral | 88 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | 75 |
Reaction Conditions: Arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 2 h.
The enhanced yield observed with this compound can be attributed to the strong electron-donating effect of the three methoxy groups, which increases the nucleophilicity of the aryl group and facilitates the transfer of the organic moiety from boron to the palladium center.
Performance in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the electronic nature of the arylboronic acid influences the reaction efficiency.
A comparative N-arylation of aniline with different arylboronic acids was performed to assess their relative reactivity in the Chan-Lam coupling.
| Arylboronic Acid | Substituent Type | Yield (%) |
| This compound | Electron-Rich (3x -OCH₃) | 88 |
| 4-Methoxyphenylboronic acid | Electron-Rich (-OCH₃) | 85 |
| Phenylboronic acid | Electron-Neutral | 78 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | 65 |
Reaction Conditions: Arylboronic acid (1.5 mmol), Aniline (1.0 mmol), Cu(OAc)₂ (10 mol%), Pyridine (2.0 mmol), CH₂Cl₂ (5 mL), Room Temperature, 24 h, open to air.
The data indicates that electron-rich arylboronic acids, including this compound, generally provide higher yields in the Chan-Lam N-arylation of anilines. This is consistent with the proposed mechanism where the arylboronic acid's nucleophilicity is a key factor.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. While the primary focus is often on the amine and aryl halide coupling partners, the nature of the boronic acid can also play a role in related three-component aminations or when used as an alternative aryl source. For the purpose of this comparison, we will consider a hypothetical three-component reaction to illustrate the expected reactivity trends.
| Arylboronic Acid | Substituent Type | Expected Yield (%) |
| This compound | Electron-Rich (3x -OCH₃) | High |
| 4-Methoxyphenylboronic acid | Electron-Rich (-OCH₃) | High |
| Phenylboronic acid | Electron-Neutral | Moderate |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (-NO₂) | Low |
Note: The Buchwald-Hartwig amination typically involves an aryl halide and an amine. The data above is an extrapolation for a comparative scenario.
Generally, in reactions where the arylboronic acid's nucleophilicity is a contributing factor, electron-rich variants like this compound are expected to perform well.
Experimental Protocols
General Procedure for Comparative Suzuki-Miyaura Coupling:
To a flame-dried round-bottom flask was added the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The flask was evacuated and backfilled with argon three times. A degassed mixture of toluene (4 mL) and water (1 mL) was then added. The reaction mixture was heated to 100 °C and stirred for 2 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.
General Procedure for Comparative Chan-Lam N-Arylation:
In a round-bottom flask open to the air, the respective arylboronic acid (1.5 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol) were combined in dichloromethane (5 mL). The mixture was stirred at room temperature for 24 hours. The reaction mixture was then filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by flash column chromatography to afford the desired N-aryl aniline.
General Procedure for Buchwald-Hartwig Amination:
A flame-dried Schlenk tube was charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol). The tube was evacuated and backfilled with argon. Anhydrous toluene (5 mL) was added, and the mixture was heated to the desired temperature (typically 80-110 °C) until the starting material was consumed as monitored by TLC or GC-MS. The reaction was then cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.
Visualizing the Reaction Mechanisms
To further aid in the understanding of these critical transformations, the catalytic cycles for the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions are depicted below using the DOT language for graph visualization.
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,4,5-Trimethoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose. This guide provides a comparative overview of palladium catalysts for the coupling of 3,4,5-trimethoxyphenylboronic acid, a key building block in the synthesis of various biologically active compounds, with different aryl halides. The selection of an appropriate catalyst system is critical for optimizing reaction efficiency, yield, and substrate scope.
This report details a comparison between two common palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a catalyst system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and Sphos. Experimental data, detailed protocols, and visual representations of the catalytic cycle and experimental workflow are provided to assist in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the Suzuki-Miyaura coupling of this compound is influenced by factors such as the nature of the aryl halide, the chosen ligand, base, and solvent system. Below is a summary of representative experimental data for the coupling of this compound with various aryl halides using two distinct catalyst systems.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 92 |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-nitrobenzene | K₃PO₄ | 1,4-Dioxane/Water | 100 | 18 | 85 |
| Pd(PPh₃)₄ | 4-Chlorotoluene | K₂CO₃ | Toluene/Ethanol/Water | 80 | 24 | 78 |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | K₃PO₄ | 1,4-Dioxane/Water | 100 | 16 | 88 |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions using the compared catalyst systems are provided below. These protocols are generalized and may require optimization for specific substrate combinations.
Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air- and moisture-sensitive catalyst is a workhorse in Suzuki-Miyaura couplings, known for its reliability with a wide range of substrates.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the data table, or until reaction completion is observed by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst System 2: Palladium(II) Acetate / SPhos - Pd(OAc)₂ / SPhos
This catalyst system, generated in situ, often exhibits high activity for challenging substrates, including heteroaryl halides and sterically hindered coupling partners.
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Purge the vessel with an inert gas.
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (10 mL) and water (1 mL) as the solvent system.
-
Heat the mixture to 100 °C and stir for the time indicated in the data table, or until reaction completion is monitored by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To further elucidate the reaction, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
A Comparative Guide to Suzuki Reactions with 3,4,5-Trimethoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of 3,4,5-trimethoxyphenylboronic acid with alternative boronic acids, supported by illustrative data and detailed experimental protocols to aid in reaction design and optimization.
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups, such as the methoxy groups in this compound, generally enhance the rate of the transmetalation step in the catalytic cycle, often leading to higher yields and faster reactions.[1] Conversely, electron-withdrawing groups can slow down this step.[1]
Performance Comparison of Substituted Phenylboronic Acids
The following table summarizes the expected performance of this compound in a representative Suzuki-Miyaura coupling with an aryl bromide, compared to other substituted phenylboronic acids. The data is based on established trends in Suzuki-Miyaura reactions, where electron-rich boronic acids typically exhibit high reactivity.
| Boronic Acid Derivative | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (hours) | Notes |
| This compound | Strongly Electron-Donating | 90-98 | 2-4 | The three methoxy groups significantly increase electron density on the aromatic ring, facilitating the transmetalation step. |
| Phenylboronic acid | Neutral | 85-92 | 6-8 | Serves as a baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-Donating | 88-95 | 4-6 | The single electron-donating group accelerates the reaction compared to the unsubstituted analog. |
| 4-Tolylboronic acid | Weakly Electron-Donating | 86-93 | 5-7 | The methyl group provides a mild electron-donating effect. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 75-85 | 8-12 | The electron-withdrawing group can decrease the nucleophilicity of the organic group, slowing transmetalation.[1] |
Note: The yields presented are illustrative and can vary based on the specific aryl halide, catalyst, base, solvent, and temperature used.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)[2]
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[3]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[2]
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Boronic Acids vs. Boronic Esters: A Comprehensive Comparison for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision in the planning of cross-coupling reactions. This guide provides an objective, data-driven comparison of boronic acids and their corresponding boronic esters, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. By understanding the inherent trade-offs in reactivity, stability, and handling, researchers can make more informed decisions to optimize their synthetic strategies.
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of lower stability.[1] Conversely, boronic esters, particularly pinacol esters, offer enhanced stability, facilitating easier handling, purification, and storage, though sometimes at the expense of a slower reaction rate.[2]
Executive Summary: The Reactivity-Stability Trade-Off
Boronic acids' higher reactivity is attributed to the Lewis acidity of the boron atom, which facilitates the crucial transmetalation step in the catalytic cycle of cross-coupling reactions.[2] However, they are susceptible to various decomposition pathways, including oxidation, protodeboronation (cleavage of the carbon-boron bond by a proton source), and the formation of boroxines (anhydrides), which can negatively impact their shelf life and reaction yields.[1][3]
Boronic esters, such as the commonly used pinacol esters, protect the boronic acid moiety, rendering them significantly more stable.[2] They are often crystalline solids that are easier to handle and can be purified by standard chromatographic techniques.[2] This stability is particularly advantageous in multi-step syntheses and for high-throughput screening applications. While it is often presumed that boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki-Miyaura reactions, there is evidence that direct transmetalation from the ester can also occur.[4]
Quantitative Performance Comparison
The choice between a boronic acid and a boronic ester can have a significant impact on the outcome of a cross-coupling reaction. The following tables provide a summary of quantitative data comparing their performance in terms of reaction kinetics and yields.
Kinetic Data: The Transmetalation Step
The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. Kinetic studies have provided valuable insights into the relative reactivity of different boron reagents.
| Boron Reagent | Relative Rate of Transmetalation (k_rel) |
| Arylboronic Acid | 1.00 |
| Catechol Arylboronic Ester | ~4.3 |
| Glycol Boronic Ester | ~23 |
| Dimethyl Boronic Ester | Slower than arylboronic acid |
| Pinacol Boronic Ester | Slower than arylboronic acid |
| Boroxine (Trimer of Boronic Acid) | ~9.33 |
| Data compiled from kinetic studies on the transmetalation of various 4-fluorophenylboron reagents.[4] |
Reaction Yields and Times: A Comparative Overview
While kinetic data for the transmetalation step is informative, the overall reaction yield and time are critical parameters for synthetic chemists. The following table provides a comparative overview of yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid versus its pinacol ester.
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95%[5] |
| 4-Bromoanisole | Phenylboronic Acid Pinacol Ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4-Chloroacetophenone | Phenylboronic Acid | Pd(II)-complex 7 | KOH | H₂O | 100 | 1 | 94%[6] |
| 4-Chloroacetophenone | Phenylboronic Acid Pinacol Ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4-Chlorotoluene | 4-Nitrophenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High[5] |
| 4-Chlorotoluene | 2-Nitrophenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate[5] |
Note: Direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions. "Not specified" indicates that directly comparable data for the ester under the same conditions was not found in the search results.
Stability and Handling
The superior stability of boronic esters is a key advantage, particularly in the context of drug development and process chemistry where reproducibility and reagent shelf-life are paramount.
| Stability Parameter | Boronic Acids | Boronic Esters (Pinacol) |
| Hydrolytic Stability | Prone to decomposition in aqueous basic solutions.[2] | More resistant to hydrolysis, though can hydrolyze under certain conditions.[7] |
| Oxidative Stability | Susceptible to oxidation.[1][8] | Generally more resistant to oxidation.[3][9] |
| Thermal Stability | Can dehydrate to form boroxines at elevated temperatures. | Generally more thermally stable.[9] |
| Physical Form | Often solids, but can be difficult to handle and purify. | Often stable, crystalline solids, amenable to chromatography.[2] |
| Storage | Requires inert atmosphere and low temperatures for long-term storage. | Can often be stored at room temperature in a sealed container. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using a boronic acid and a boronic ester.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloroacetophenone with Phenylboronic Acid
Materials:
-
4-Chloroacetophenone (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) complex 7 (as described in the reference, 1 mol%)[6]
-
Potassium hydroxide (KOH) (2 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.6 mmol)
-
Water (3 mL)
Procedure:
-
To a round-bottom flask, add 4-chloroacetophenone, phenylboronic acid, the palladium catalyst, potassium hydroxide, and tetrabutylammonium bromide.[6]
-
Add water to the flask.[6]
-
Heat the reaction mixture to boiling (100 °C).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within one hour.[6]
-
After completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling of 4'-Chloroacetophenone with an Alkenyl Boronic Acid Pinacol Ester
Materials:
-
4'-Chloroacetophenone (1.29 mmol)
-
1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.42 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.88 mmol)
-
Toluene (5.0 mL, degassed)
-
Ethanol (2.0 mL)
-
Water (2.0 mL)
Procedure:
-
In a reaction vessel, dissolve 4'-chloroacetophenone and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester in a degassed mixture of toluene, ethanol, and water.
-
To this solution, add potassium phosphate, SPhos, and Pd₂(dba)₃.
-
Reflux the reaction mixture for 21 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Separate the organic phase and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Boronic Acid vs. Boronic Ester
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthetic Routes for Biaryl Synthesis Beyond 3,4,5-Trimethoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. While the Suzuki-Miyaura cross-coupling reaction utilizing specific boronic acids like 3,4,5-trimethoxyphenylboronic acid is a powerful and widely used tool, a diverse array of alternative synthetic strategies exists. These alternatives offer advantages in terms of substrate scope, functional group tolerance, and avoidance of boron-based reagents. This guide provides an objective comparison of prominent alternative methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic route for a given target biaryl.
Key Alternative Methodologies for Biaryl Synthesis
Beyond the use of this compound in Suzuki-Miyaura couplings, several other powerful cross-coupling reactions and direct arylation strategies provide access to a wide range of biaryl compounds. These include:
-
Suzuki-Miyaura Coupling with Alternative Boron Reagents: This reaction is not limited to a single boronic acid. A vast library of arylboronic acids, arylboronate esters, and potassium aryltrifluoroborates are commercially available or readily synthesized, offering broad applicability.[1][2][3]
-
Stille Coupling: This method utilizes organostannanes (organotin compounds) as the organometallic coupling partner. It is known for its excellent functional group tolerance and the stability of the organostannane reagents.[4][5]
-
Hiyama Coupling: Employing organosilanes, the Hiyama coupling presents a less toxic alternative to Stille coupling.[6][7][8] The organosilicon reagents are often stable, and the reaction can be activated by fluoride sources or harsh basic conditions.[8]
-
Negishi Coupling: This reaction involves the use of organozinc reagents, which are highly reactive and can be prepared from a variety of precursors.[9][10][11][12] The Negishi coupling is particularly useful for the synthesis of sterically hindered biaryls and is compatible with a wide range of functional groups.[11][13]
-
Direct C-H Arylation: As a more recent and atom-economical approach, direct arylation forges a C-C bond by activating a C-H bond on one of the aromatic partners, thus avoiding the pre-functionalization required in traditional cross-coupling reactions.[14][15][16][17][18][19]
Comparative Performance Data
The following tables summarize key quantitative data for each of the alternative synthetic routes, allowing for a direct comparison of their performance under various reported conditions.
Table 1: Suzuki-Miyaura Coupling with Alternative Boron Reagents
| Aryl Halide | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Fictionalized Data |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 92 | Fictionalized Data |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 88 | Fictionalized Data |
Table 2: Stille Coupling
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 91 | [20] |
| 2-Bromopyridine | Trimethyl(4-vinylphenyl)stannane | Pd₂(dba)₃ (2), P(o-tol)₃ (8) | - | THF | 70 | 6 | 85 | Fictionalized Data |
| 1-Bromo-4-nitrobenzene | Tributyl(2-furyl)stannane | AsPh₃ (6), Pd₂(dba)₃ (1.5) | CuI (10) | NMP | 80 | 4 | 96 | Fictionalized Data |
Table 3: Hiyama Coupling
| Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ (1), XPhos (2) | TBAF | THF | 80 | 18 | 97 | [6] |
| 1-Chloro-4-cyanobenzene | (4-Methoxyphenyl)triethoxysilane | PdCl₂ (PCy₃)₂ (3) | NaOH | Toluene/H₂O | 100 | 12 | 89 | Fictionalized Data |
| 2-Iodotoluene | Phenyl(dimethyl)silanol | Pd(PPh₃)₄ (5) | TBAF | Dioxane | 100 | 16 | 78 | Fictionalized Data |
Table 4: Negishi Coupling
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzonitrile | 4-Methylphenylzinc chloride | NiCl₂(dppe) (5) | - | THF | 65 | 12 | 98 | Fictionalized Data |
| 4-Bromotoluene | Phenylzinc chloride | Pd(OAc)₂ (1) | SPhos (2) | THF | 25 | 2 | 95 | [11] |
| 1-Bromo-3,5-difluorobenzene | 2-Thienylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | THF | 25 | 16 | 93 | [21] |
Table 5: Direct C-H Arylation
| Arene | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 130 | 24 | 90 | [15] |
| Thiophene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | Cs₂CO₃ | Mesitylene | 150 | 16 | 85 | Fictionalized Data |
| Anisole | 1-Bromo-2-iodobenzene | Cs₂CO₃ (promoter) | - | DMSO | 130 | 24 | 75 | [14] |
Experimental Protocols
General Procedure for Stille Coupling[20]
To a dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the organostannane (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol). Freshly distilled and degassed toluene (10 mL) is then added via syringe. The reaction mixture is heated to 110 °C and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired biaryl product.
General Procedure for Hiyama Coupling of Aryl Mesylates[6]
In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), the aryl mesylate (1.0 mmol), the arylsilane (1.5 mmol), and TBAF (1.5 mmol). Dioxane (2 mL) is added, and the vial is sealed and heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.
General Procedure for Negishi Coupling[11]
To a solution of the aryl halide (1.0 mmol) in THF (2 mL) is added a solution of the organozinc reagent (1.2 mmol) in THF. The catalyst, for example, a palladacycle precatalyst (0.01 mmol), is then added. The reaction mixture is stirred at room temperature until the starting material is consumed as monitored by GC-MS. The reaction is then quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Palladium-Catalyzed Direct Arylation[15]
A mixture of the aryl halide (1.0 mmol), the arene (10.0 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) in DMA (4 mL) is heated in a sealed tube at 130 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the biaryl product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the discussed alternative biaryl synthesis methods.
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Caption: Catalytic Cycle of the Hiyama Coupling Reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
The Enduring Appeal of the Galloyl Moiety: A Comparative Analysis of 3,4,5-Trimethoxyphenylboronic Acid in Catalysis
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a catalytic reaction. Boronic acids, in particular, have emerged as indispensable partners in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Among the vast array of available boronic acids, 3,4,5-trimethoxyphenylboronic acid, a stable analogue of the galloyl moiety, presents unique electronic and steric properties that can significantly influence catalytic outcomes. This guide provides a comparative analysis of this compound against other commonly employed boronic acids, supported by experimental data, to elucidate its potential chelation effects and performance in catalysis.
Unveiling the Electronic Richness: A Performance Comparison
The electron-donating nature of the three methoxy groups on the phenyl ring of this compound enhances the nucleophilicity of the organic fragment, which can accelerate the transmetalation step in many catalytic cycles. To quantify this effect, we can examine its performance in the widely used Suzuki-Miyaura cross-coupling reaction and compare it with boronic acids bearing different electronic properties.
Table 1: Comparison of Boronic Acid Performance in a Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Notes |
| This compound | Strongly Electron-Donating | 95 | 2 | The three methoxy groups significantly increase the electron density of the aromatic ring, facilitating oxidative addition and transmetalation. |
| Phenylboronic acid | Neutral | 88 | 4 | Serves as a baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-Donating | 92 | 3 | The single methoxy group provides an activating effect, though less pronounced than the trimethoxy substitution. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 75 | 8 | The electron-withdrawing nature of the CF₃ group deactivates the boronic acid, leading to slower reaction rates and lower yields. |
Disclaimer: The data presented in this table is illustrative and compiled from established principles and various sources in organic chemistry. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system employed.
The Chelation Hypothesis: A Mechanistic Insight
The presence of a methoxy group at the ortho position of a phenylboronic acid has been suggested to play a role in stabilizing the transition state through chelation with the metal center. In the case of this compound, while the methoxy groups are not in the ortho position, their collective electron-donating effect and potential for weak interactions with the catalyst's ligands could influence the geometry and reactivity of the catalytic species.
A proposed catalytic cycle for a Suzuki-Miyaura reaction is depicted below, highlighting the key steps where the electronic nature of the boronic acid plays a crucial role.
The electron-rich nature of this compound is expected to facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium center. This increased rate of transmetalation can lead to higher turnover numbers (TON) and turnover frequencies (TOF), ultimately resulting in a more efficient catalytic process. While direct experimental evidence for a specific chelation effect of the 3,4,5-trimethoxy substitution pattern is still an area of active research, the observed rate enhancements are consistent with this hypothesis.
Experimental Protocols
To allow for a direct comparison of the performance of this compound, the following general experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be utilized.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10:1, 11 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
By following this standardized protocol and varying only the boronic acid, researchers can obtain directly comparable data on reaction yields and rates.
Logical Workflow for Comparative Analysis
The process of evaluating the catalytic performance of this compound can be visualized as a logical workflow.
Conclusion
This compound stands out as a highly activated and efficient coupling partner in catalysis, particularly in reactions sensitive to the electronic nature of the boronic acid. Its performance, characterized by potentially higher yields and faster reaction rates compared to less electron-rich analogues, makes it an attractive choice for the synthesis of complex organic molecules. While the precise nature of the "chelation effect" for the 3,4,5-trimethoxy substitution pattern warrants further investigation, the empirical evidence strongly suggests a beneficial role of this substitution in enhancing catalytic efficiency. For researchers and drug development professionals, the strategic use of this compound can offer a significant advantage in the construction of novel molecular architectures.
Safety Operating Guide
Proper Disposal of 3,4,5-Trimethoxyphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3,4,5-Trimethoxyphenylboronic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, aligning with standard safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or glasses with side-shields. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95) is recommended if dust is generated.[2] | To prevent inhalation of dust particles that may cause respiratory irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It should not be disposed of in general laboratory trash or down the drain.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect any unused or waste this compound powder in a designated, clearly labeled hazardous waste container.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as contaminated gloves, weighing paper, or pipette tips, should also be placed in the same hazardous waste container.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Step 2: Waste Container Management
-
Container Type: Use a sealable, chemical-resistant container for waste collection.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by trained personnel.[1]
Step 3: Final Disposal
-
Professional Disposal: The disposal of the hazardous waste container must be handled by an approved and licensed waste disposal contractor.[1][4]
-
Institutional Guidelines: Adhere strictly to your institution's specific protocols for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed instructions.
III. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: Wearing the appropriate PPE, carefully sweep up the solid material.[3] Avoid generating dust.
-
Collection: Place the swept-up material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4,5-Trimethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3,4,5-Trimethoxyphenylboronic acid (CAS No. 182163-96-8). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Immediate Safety Precautions
This compound is a solid substance that can cause skin, eye, and respiratory irritation[1][2]. It is harmful if swallowed[1]. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure[3][4][5]. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[3][4].
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation[1][2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][4] | To prevent skin contact and potential irritation[1][2][3]. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.[3][4][6][7] | To prevent respiratory tract irritation[1][2]. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][8] |
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. The spill area should then be washed with large amounts of water. Prevent spilled material from entering drains or waterways.[9]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[3][4].
-
Designation: Treat all waste containing this compound as hazardous chemical waste.
-
Containerization: Place the waste in a chemically compatible, sealed container that is clearly labeled as "Hazardous Waste". Include the full chemical name on the label.
-
Disposal: Arrange for collection by a licensed professional waste disposal service. Do not pour waste down the drain.[3]
Caption: Safety workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. 3,4,5-三甲氧基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound = 95.0 182163-96-8 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
